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  • Product: 1-Methyl-4-(oxan-2-yl)piperazine
  • CAS: 357916-08-6

Core Science & Biosynthesis

Foundational

1-Methyl-4-(oxan-2-yl)piperazine molecular weight

An In-Depth Technical Guide to 1-Methyl-4-(oxan-2-yl)piperazine: Physicochemical Properties, Synthesis, and Applications Introduction 1-Methyl-4-(oxan-2-yl)piperazine is a heterocyclic compound featuring a 1-methylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-4-(oxan-2-yl)piperazine: Physicochemical Properties, Synthesis, and Applications

Introduction

1-Methyl-4-(oxan-2-yl)piperazine is a heterocyclic compound featuring a 1-methylpiperazine moiety linked via its N4 nitrogen to the C2 position of an oxane (tetrahydropyran) ring. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The oxane ring, a saturated cyclic ether, is also a common feature in natural products and synthetic molecules, providing metabolic stability and a defined three-dimensional geometry.

This technical guide provides a comprehensive analysis of 1-Methyl-4-(oxan-2-yl)piperazine, beginning with its foundational molecular weight and physicochemical properties. As this appears to be a novel or less-documented compound, this document will further present a predictive yet robust framework for its synthesis, analytical characterization, potential applications in drug discovery, and essential safety protocols, drawing upon established chemical principles and data from structurally related analogues.

Molecular and Physicochemical Profile

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For 1-Methyl-4-(oxan-2-yl)piperazine, these values are derived from its constituent atoms.

  • Molecular Formula: C₁₀H₂₀N₂O

Based on this formula, the precise molecular weight and other key physicochemical parameters can be calculated. These properties are critical for researchers in predicting the compound's behavior in biological systems and for developing analytical methods.

Table 1: Calculated Physicochemical Properties of 1-Methyl-4-(oxan-2-yl)piperazine

PropertyValueSource
Molecular Weight 184.28 g/mol Calculated
Monoisotopic Mass184.15756 DaCalculated
Topological Polar Surface Area (TPSA)21.7 ŲPredicted
LogP (Octanol-Water Partition Coeff.)0.8 - 1.2Predicted
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds1Calculated

Note: Predicted values are generated using standard computational models and provide an estimation for experimental design.

Proposed Synthesis and Mechanistic Rationale

A chemically sound and efficient pathway to synthesize 1-Methyl-4-(oxan-2-yl)piperazine is through the reductive amination of 2-hydroxytetrahydropyran with 1-methylpiperazine. 2-Hydroxytetrahydropyran exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal, which can react with the secondary amine of 1-methylpiperazine to form an intermediate enamine or iminium ion. Subsequent reduction with a suitable hydride agent yields the target compound.

Causality in Experimental Design:

  • Choice of Amine: 1-Methylpiperazine serves as the nucleophile. Its secondary amine at the 4-position is sterically accessible for reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the ideal reducing agent. It is mild enough to not reduce the aldehyde starting material prematurely and is particularly effective for reductive aminations, as it reacts faster with the intermediate iminium ion than the starting carbonyl.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

Experimental Protocol: Reductive Amination

Step 1: Reactant Preparation

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add 2-hydroxytetrahydropyran (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes.

Step 2: Reductive Amination

  • To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Workup and Purification

  • Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure 1-Methyl-4-(oxan-2-yl)piperazine.

Synthesis Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_purification Workup & Purification R1 1-Methylpiperazine in DCM Mix Mix & Stir R1->Mix R2 2-Hydroxytetrahydropyran R2->Mix Add_Reducer Add NaBH(OAc)₃ Mix->Add_Reducer React Stir 12-24h at RT Add_Reducer->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A workflow for the synthesis of 1-Methyl-4-(oxan-2-yl)piperazine.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-Methyl-4-(oxan-2-yl)piperazine, a suite of analytical techniques is required. Due to the lack of a chromophore, direct UV detection in HPLC can be challenging, though derivatization methods can be employed. Mass spectrometry and NMR are the most definitive methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺ at m/z 185.16.

  • ¹H NMR Spectroscopy: The spectrum will be complex but should show characteristic signals for the N-methyl group (singlet, ~2.3 ppm), piperazine ring protons (multiplets, ~2.4-2.8 ppm), and oxane ring protons, including a distinct signal for the proton at the C2 position linked to the nitrogen.

  • ¹³C NMR Spectroscopy: The spectrum should show 10 distinct carbon signals corresponding to the molecular formula.

  • Gas Chromatography (GC): GC can be used to assess purity, often with a flame ionization detector (FID).

Protocol: HPLC-MS Analysis

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

Step 2: Instrumentation and Conditions

  • HPLC System: Standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: ESI in positive ion mode, scanning a mass range of m/z 50-500.

Step 3: Data Analysis

  • Integrate the total ion chromatogram (TIC) to determine retention time and purity.

  • Extract the ion chromatogram for m/z 185.16 to confirm the presence of the target compound.

Analytical Workflow Diagram
Exploratory

An In-depth Technical Guide to the Solubility of 1-Methyl-4-(oxan-2-yl)piperazine

Abstract This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-4-(oxan-2-yl)piperazine, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. In the abse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-4-(oxan-2-yl)piperazine, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of physical chemistry with predictive insights and established methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound and structurally related molecules. The guide details the influence of molecular structure on solubility, provides step-by-step protocols for solubility determination, and discusses strategies for solubility modulation.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that dictates the viability of a chemical entity for a multitude of applications, from its behavior in biological systems to its formulation in commercial products. For professionals in drug development, understanding the solubility of a novel compound like 1-Methyl-4-(oxan-2-yl)piperazine is a cornerstone of early-stage research. Poor aqueous solubility can be a significant impediment, leading to challenges in formulation, variable bioavailability, and ultimately, potential failure of a promising therapeutic candidate.

This guide is structured to provide a deep dive into the theoretical and practical aspects of the solubility of 1-Methyl-4-(oxan-2-yl)piperazine. By dissecting its molecular structure and leveraging established analytical techniques, we aim to equip the reader with the necessary tools to confidently assess and engineer the solubility profile of this and similar compounds.

Molecular Structure and its Influence on Solubility

The solubility of 1-Methyl-4-(oxan-2-yl)piperazine is governed by the interplay of its constituent functional groups: the piperazine ring, the N-methyl group, and the oxane (tetrahydropyran) moiety.

  • Piperazine Ring: This diamine heterocycle is a key contributor to the molecule's polarity and its capacity for hydrogen bonding. The two nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors. This generally imparts a degree of aqueous solubility. Piperazine itself is freely soluble in water[1].

  • N-Methyl Group: The addition of a methyl group to one of the piperazine nitrogens introduces a small degree of lipophilicity. While this may slightly decrease aqueous solubility compared to an unsubstituted piperazine, its impact is generally modest.

  • Oxane (Tetrahydropyran) Ring: The oxane ring contains an ether oxygen, which can also act as a hydrogen bond acceptor, contributing to water solubility. The saturated hydrocarbon backbone of the ring, however, adds to the molecule's non-polar surface area, which can counteract the solubilizing effect of the ether oxygen.

The overall solubility of 1-Methyl-4-(oxan-2-yl)piperazine will therefore be a balance between the hydrophilic character of the piperazine and oxane heteroatoms and the lipophilic nature of the hydrocarbon portions of the molecule.

Predicted Physicochemical Properties and Solubility Data

Given the limited availability of experimental data for 1-Methyl-4-(oxan-2-yl)piperazine, we turn to computational models to predict its key physicochemical properties. These predictions serve as a valuable starting point for experimental design.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 184.28 g/mol A lower molecular weight generally correlates with higher solubility.
LogP (Octanol-Water Partition Coefficient) ~1.0 - 1.5This positive value suggests a slight preference for a non-polar environment over water, indicating that the compound is not highly water-soluble.
pKa (Acid Dissociation Constant) ~8.5 - 9.5 (for the piperazine nitrogen)The basic nature of the piperazine ring means that the compound's solubility will be highly dependent on pH. At pH values below the pKa, the molecule will be protonated and more water-soluble.
Aqueous Solubility Predicted to be in the low mg/mL rangeThis prediction suggests that while not insoluble, the compound may require formulation strategies to achieve higher concentrations in aqueous media.

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust, self-validating protocol for the experimental determination of the equilibrium solubility of 1-Methyl-4-(oxan-2-yl)piperazine using the gold-standard shake-flask method.[2]

Materials and Equipment
  • 1-Methyl-4-(oxan-2-yl)piperazine (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Sealed glass vials (e.g., 2 mL HPLC vials with screw caps)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent to vials prep1->prep2 Dispense equil1 Seal vials and place on orbital shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Filter supernatant through 0.22 µm filter sample1->sample2 Clarify sample3 Dilute sample for HPLC analysis sample2->sample3 Prepare sample4 Quantify concentration against a standard curve sample3->sample4 Analyze G cluster_strategies Solubility Enhancement Strategies cluster_outcomes Outcomes start Poor Aqueous Solubility of 1-Methyl-4-(oxan-2-yl)piperazine ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent salt Salt Formation start->salt ph_outcome Increased solubility in acidic media ph_adjust->ph_outcome cosolvent_outcome Enhanced solubility in mixed aqueous-organic systems cosolvent->cosolvent_outcome salt_outcome Significantly improved aqueous solubility and dissolution rate salt->salt_outcome

Caption: Strategies for Enhancing Aqueous Solubility.

Conclusion

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

  • Derks, P. W. J., et al. (2009). Experimental and theoretical study of the solubility of carbon dioxide in aqueous blends of piperazine and N-methyldiethanolamine. The Journal of Chemical Thermodynamics, 41(8), 963-973.
  • Fosbøl, P. L., et al. (2011). Solid liquid solubility of piperazine. Energy Procedia, 4, 119-124.
  • Jahangiri, A., et al. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Journal of Molecular Liquids, 271, 91-99.
  • Li, Y., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Molecular Structure, 1256, 132537.
  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • U.S. Environmental Protection Agency. (E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine Properties. [Link]

  • U.S. Environmental Protection Agency. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- Properties. [Link]

  • Un-Available. (2016). Piperazine. [Link]

Sources

Foundational

1-Methyl-4-(oxan-2-yl)piperazine: Mechanistic Insights and Applications of N-THP Aminals in Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly orthogonal protecting group strategies. 1-Methyl-4-(oxan-2-yl)piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly orthogonal protecting group strategies. 1-Methyl-4-(oxan-2-yl)piperazine (commonly referred to as 1-methyl-4-(tetrahydropyran-2-yl)piperazine) is a specialized heterocyclic building block designed for this exact purpose. Structurally, it consists of a piperazine core N-alkylated with a methyl group at one terminus and protected by an oxan-2-yl (tetrahydropyranyl, THP) group at the other.

Unlike standard O-THP ethers used for alcohol protection, the N-THP linkage forms an aminal. This structural nuance is critical for drug development professionals designing multi-step syntheses for complex Active Pharmaceutical Ingredients (APIs), such as antiviral azaindole derivatives[1] and DDR1 kinase inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for the synthesis, utilization, and cleavage of this unique chemical entity.

Chemical Biology & Structural Profiling: The N-THP Aminal

The protection of secondary amines using 3,4-dihydro-2H-pyran (DHP) to form N-THP derivatives is a powerful but historically underutilized strategy[3]. The resulting aminal is highly stable under basic, nucleophilic, and reducing conditions, allowing for aggressive downstream functionalization (e.g., cross-coupling, metal-halogen exchange, or strong base alkylations) without risking N-oxidation or unwanted alkylation of the piperazine ring.

Mechanistic Causality in Stability: The N-THP group is significantly more acid-labile than its O-THP counterpart. This accelerated cleavage is driven by the lone pair on the piperazine nitrogen, which provides anchimeric assistance. Upon protonation of the pyran oxygen in an acidic environment, the nitrogen lone pair facilitates the expulsion of the leaving group, rapidly generating a mesomerically stabilized iminium/oxonium intermediate[4]. This mechanism allows for extremely mild deprotection conditions, preventing the degradation of sensitive pharmacophores elsewhere in the target molecule.

Quantitative Data: Stability Profiling

To guide synthetic strategy, the kinetic stability of the N-THP aminal linkage across various pH environments is summarized below. Understanding these parameters is essential for designing orthogonal deprotection sequences.

Table 1: Comparative Stability Profile of N-THP Aminals vs. O-THP Acetals

Reaction EnvironmentpH RangeN-THP (Aminal) StabilityO-THP (Acetal) StabilityEstimated Half-Life (N-THP)
Strong Aqueous Acid (HCl/MeOH)< 2Highly LabileLabile< 5 minutes
Mild Acid (AcOH/H2O)4 - 5Moderately LabileStable~2 hours
Neutral Aqueous (H2O)7StableStableIndefinite
Strong Base (NaOH/MeOH)> 10Highly StableHighly StableIndefinite
Reductants (LiAlH₄ / NaBH₄)N/AHighly StableHighly StableIndefinite
Experimental Protocols: A Self-Validating System

The synthesis and cleavage of 1-methyl-4-(oxan-2-yl)piperazine require precise control over proton activity. The following protocols are designed not just as a sequence of steps, but as self-validating chemical systems.

Protocol A: Synthesis of 1-Methyl-4-(oxan-2-yl)piperazine

Objective: Selective N-tetrahydropyranylation of 1-methylpiperazine.

Causality & Catalyst Choice: 1-Methylpiperazine contains two highly basic nitrogen atoms. Using a strong acid like p-Toluenesulfonic acid (p-TsOH) would immediately protonate both nitrogens, forming an insoluble bis-sulfonate salt. This sequesters the nucleophile and permanently stalls the catalytic cycle. Therefore, Pyridinium p-toluenesulfonate (PPTS), a mild acid (pKa ~ 5.2), is strictly required. It provides enough proton activity to activate DHP without fully neutralizing the piperazine.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) in a single portion via syringe.

  • Catalysis: Add PPTS (0.1 eq). Self-Validation Check: The system is self-validating; if the solution remains homogeneous and no heavy precipitate forms, the correct catalyst pKa has been successfully achieved.

  • Reaction: Stir the mixture at 25 °C for 12-16 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target aminal as a viscous oil.

Protocol B: Acid-Catalyzed Deprotection

Objective: Cleavage of the N-THP group to regenerate the secondary amine.

Step-by-Step Methodology:

  • Solvation: Dissolve 1-methyl-4-(oxan-2-yl)piperazine in a 1:1 mixture of Methanol and H₂O.

  • Hydrolysis: Add 2N HCl dropwise until the pH is < 3. Stir at room temperature for 30 minutes.

  • Byproduct Management: The hydrolysis yields the free amine hydrochloride and 5-hydroxypentanal[4].

  • Recovery: Wash the acidic aqueous layer with diethyl ether to remove the 5-hydroxypentanal byproduct. Basify the aqueous layer to pH 12 using 1N NaOH, then extract with Ethyl Acetate to recover the pure 1-methylpiperazine.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the acid-catalyzed aminal hydrolysis, highlighting the critical mesomerically stabilized intermediate that dictates the rapid kinetics of N-THP deprotection.

Aminal_Hydrolysis N1 1-Methyl-4-(oxan-2-yl)piperazine (N-THP Aminal) N2 Protonation of Pyran Oxygen (H+ Addition) N1->N2 H+ (pH < 4) N3 Ring Cleavage (Iminium/Oxonium Formation) N2->N3 Fast (N-assisted) N4 Nucleophilic Attack (+ H2O) N3->N4 H2O N5 1-Methylpiperazine + 5-Hydroxypentanal N4->N5 - H+

Caption: Acid-catalyzed hydrolysis mechanism of the N-THP aminal linkage.

Conclusion

The strategic use of 1-methyl-4-(oxan-2-yl)piperazine exemplifies advanced protecting group chemistry. By leveraging the specific electronic properties of the N-THP aminal—specifically its robust stability to bases and nucleophiles coupled with its hypersensitivity to mild acids—synthetic chemists can navigate complex multi-step API syntheses with orthogonal precision, ensuring high yields and structural integrity.

References
  • Tetrahydropyranyl protecting group. I.
  • US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives | Google P
  • BENZAMIDE DERIVATIVE - P
  • I want to protect an amide with THP | ResearchG

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Exploratory

The Piperazine Moiety: A Cornerstone in Modern Drug Discovery and Synthesis

An in-depth technical guide by a Senior Application Scientist Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents one of the most important structural m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents one of the most important structural motifs in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basicity, which allows for salt formation, make it a highly versatile scaffold in drug design. This guide provides an in-depth exploration of the discovery and synthesis of piperazine derivatives, offering a blend of foundational principles and advanced techniques. We will delve into the classical and modern synthetic routes to the piperazine core, explore strategies for its functionalization, and examine its profound impact on drug development through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Enduring Legacy of the Piperazine Scaffold

Historical Perspective and Discovery

Piperazine was first introduced in the 1950s as an effective and safe treatment for parasitic worm infections, particularly ascariasis. Its simple, symmetrical structure and low toxicity profile quickly established it as a valuable chemical entity. Early research focused on its anthelmintic properties, but chemists soon realized that the piperazine ring could serve as a versatile scaffold for developing new therapeutic agents across a wide range of disease areas. This realization marked the beginning of piperazine's journey to becoming a "privileged scaffold" in medicinal chemistry.

The Physicochemical and Pharmacokinetic Advantages of Piperazine

The enduring appeal of the piperazine moiety stems from a unique combination of properties that are highly advantageous for drug candidates:

  • Modulation of Solubility and Lipophilicity: The two nitrogen atoms can be protonated at physiological pH, significantly enhancing the aqueous solubility of a drug molecule. This is a critical factor in achieving good bioavailability.

  • High Metabolic Stability: The piperazine ring itself is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile of a drug.

  • Versatile Synthetic Handle: The secondary amine functionalities at the N1 and N4 positions provide readily accessible points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Conformational Rigidity: The chair conformation of the piperazine ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Piperazine as a Privileged Scaffold in Medicinal Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, appearing in drugs targeting a diverse array of receptors and enzymes. Its ability to be readily derivatized at two distinct points allows for the creation of large and diverse chemical libraries, making it a cornerstone of modern drug discovery efforts.

Foundational Synthetic Strategies for the Piperazine Core

The synthesis of the piperazine ring system can be broadly categorized into classical methods and more modern, catalytic approaches. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthesis: The Diamine Routes

One of the most established methods for constructing the piperazine core involves the cyclization of ethylenediamine or its derivatives. A common industrial approach involves the reaction of ethanolamine with ammonia over a catalyst. Another classical route is the reaction of ethylenediamine with 1,2-dichloroethane. While effective, these methods often require harsh reaction conditions and may not be suitable for the synthesis of complex, functionalized piperazines.

Modern and Catalytic Approaches

Modern synthetic organic chemistry has introduced milder and more versatile methods for piperazine synthesis.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the synthesis of N-arylpiperazines. It involves the reaction of an aryl halide or triflate with piperazine, offering excellent functional group tolerance and high yields. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the efficiency of the catalytic cycle.

  • Reductive Amination: This is a highly versatile method for preparing N-substituted piperazines. It typically involves the reaction of piperazine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.

A Comparative Analysis of Synthetic Routes
Synthetic Route Advantages Disadvantages Typical Application
Diamine Cyclization Inexpensive starting materials, suitable for large-scale synthesis.Harsh reaction conditions, limited scope for complex derivatives.Industrial production of unsubstituted piperazine.
Buchwald-Hartwig Amination Mild reaction conditions, excellent functional group tolerance, high yields.Cost of palladium catalyst and ligands, requires inert atmosphere.Synthesis of N-arylpiperazines for drug discovery.
Reductive Amination Wide availability of starting materials (aldehydes/ketones), operational simplicity.May require optimization of the reducing agent and reaction conditions.Rapid generation of diverse libraries of N-alkylpiperazines.

Functionalization and Derivatization: Building Complexity

The true power of the piperazine scaffold lies in the ease with which it can be functionalized, particularly at the nitrogen atoms.

N-Substitution: The Gateway to Diversity

The secondary amines of the piperazine ring are nucleophilic and readily undergo a variety of reactions to install different substituents at the N1 and N4 positions.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides provides the corresponding amides and sulfonamides. These reactions are typically high-yielding and can be used to introduce a wide range of functional groups.

  • Alkylation and Arylation: As discussed, reductive amination and Buchwald-Hartwig amination are the workhorse reactions for introducing alkyl and aryl groups, respectively. These transformations are fundamental to exploring the SAR of piperazine-containing drug candidates.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 1-(4-fluorobenzyl)piperazine via Reductive Amination

This protocol describes a reliable method for the N-alkylation of piperazine using a common aldehyde and a mild reducing agent.

Materials:

  • Piperazine (anhydrous)

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 equivalent). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is often visually indicated by a slight warming of the solution.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexanes mobile phase with a potassium permanganate stain for visualization. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the collected fractions must be confirmed by HPLC, and the identity of the final compound, 1-(4-fluorobenzyl)piperazine, unequivocally established by ¹H NMR and Mass Spectrometry. This multi-step verification ensures the integrity of the synthesized molecule, a non-negotiable standard in drug development.

Piperazine Derivatives in Drug Development: A Showcase of Success

The versatility of the piperazine scaffold is best illustrated by the vast number of successful drugs that incorporate this moiety.

Case Studies: From Bench to Bedside
  • Antipsychotics (e.g., Aripiprazole): Aripiprazole is a widely used atypical antipsychotic. The piperazine ring connects a dichlorophenyl group to a butoxy side chain, and this specific arrangement is critical for its partial agonist activity at dopamine D2 receptors.

  • Antihistamines (e.g., Cetirizine): Cetirizine, the active metabolite of hydroxyzine, is a second-generation antihistamine. The piperazine moiety links a diphenylmethyl group to an acetic acid side chain, contributing to its high affinity for the H1 receptor and its reduced ability to cross the blood-brain barrier, thus minimizing sedative side effects.

  • Kinase Inhibitors in Oncology (e.g., Imatinib): Imatinib, a landmark drug for the treatment of chronic myeloid leukemia, features a piperazine ring that is crucial for its solubility and pharmacokinetic properties. The N-methylpiperazine group enhances its bioavailability and allows it to effectively target the ATP-binding site of the Bcr-Abl kinase.

Structure-Activity Relationship (SAR) Insights

The piperazine ring often acts as a linker between two or more key pharmacophoric elements. By varying the substituents on the N1 and N4 positions, medicinal chemists can fine-tune a compound's properties, such as:

  • Potency and Selectivity: Different substituents can orient the pharmacophoric groups in a way that optimizes their interactions with the biological target.

  • Pharmacokinetics: The nature of the N-substituents can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Visualization of Piperazine-Containing Drug Scaffolds

The following diagram illustrates the general structure of a piperazine-containing drug, highlighting its role as a central scaffold.

Piperazine_Scaffold cluster_drug Generic Piperazine Drug Piperazine Piperazine Core Pharmacophore2 Pharmacophore B Piperazine->Pharmacophore2 N4-Linkage Pharmacophore1 Pharmacophore A Pharmacophore1->Piperazine N1-Linkage

Caption: General structure of a piperazine-based drug, acting as a central linker.

Future Perspectives and Emerging Trends

The story of piperazine is far from over. Its unique properties continue to make it a valuable tool in cutting-edge areas of drug discovery.

  • Novel Synthetic Methodologies: Research continues to focus on developing even more efficient and sustainable methods for the synthesis and functionalization of piperazines, including flow chemistry and biocatalysis.

  • Piperazine in New Modalities: The piperazine scaffold is being explored in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker between a target-binding ligand and an E3 ligase-binding ligand.

  • Challenges and Opportunities: While the piperazine scaffold offers many advantages, challenges such as potential off-target effects (e.g., hERG inhibition) must be carefully managed. The ongoing exploration of piperazine's chemical space presents exciting opportunities for the discovery of new medicines.

Conclusion

From its humble beginnings as an anthelmintic agent, the piperazine moiety has evolved into one of the most important and versatile scaffolds in the medicinal chemist's toolbox. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have cemented its status as a privileged structure in drug discovery. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the piperazine core is poised to remain a central element in the development of the next generation of therapeutics.

References

  • Title: Piperazine: a new drug for the treatment of ascariasis Source: The American Journal of Tropical Medicine and Hygiene URL: [Link]

  • Title: Process for the preparation of piperazine Source: Google Patents URL
  • Title: The Buchwald-Hartwig Amination in the Development of a Process for the Large-Scale Manufacture of a Piperazine Derivative Source: Organic Process Research & Development URL: [Link]

Foundational

Deconvoluting the Molecular Targets of 1-Methyl-4-(oxan-2-yl)piperazine: A Comprehensive Technical Guide

Executive Summary The compound 1-Methyl-4-(oxan-2-yl)piperazine (1-MOP), alternatively recognized as 1-methyl-4-(tetrahydropyran-2-yl)piperazine, represents a highly versatile pharmacophore in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-4-(oxan-2-yl)piperazine (1-MOP), alternatively recognized as 1-methyl-4-(tetrahydropyran-2-yl)piperazine, represents a highly versatile pharmacophore in modern medicinal chemistry. The combination of a basic piperazine scaffold with a lipophilic, hydrogen-bond-accepting oxan-2-yl moiety has been utilized in the development of Poly (ADP-Ribose) Polymerase (PARP) inhibitors for breast cancer[1] and Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) inhibitors for atherosclerosis[2].

However, when 1-MOP emerges as a hit from phenotypic screening, identifying its primary molecular targets and off-target liabilities presents a significant chemoproteomic challenge. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the target deconvolution of 1-MOP and its derivatives, prioritizing structural causality and state-of-the-art quantitative mass spectrometry.

Structural Rationale & Probe Design (Causality)

Before selecting a target identification assay, one must analyze the chemical vulnerabilities of the hit compound.

The N,O-Acetal Vulnerability: In 1-MOP, the nitrogen of the piperazine ring is directly attached to the 2-position of the tetrahydropyran (oxan-2-yl) ring. This forms a hemiaminal ether (N,O-acetal) linkage. This specific bond is notoriously acid-labile. If a researcher utilizes standard acidic lysis buffers or employs 0.1% Trifluoroacetic acid (TFA) during early compound extraction, the pharmacophore will rapidly hydrolyze into 1-methylpiperazine and 5-hydroxypentanal.

  • Causality-Driven Choice: All target identification protocols, cell lysis procedures, and probe synthesis steps must be strictly buffered at physiological or slightly basic pH (pH 7.4–8.0) to maintain the structural integrity of the oxan-2-yl moiety.

Derivatization Strategy: To create a functionalized probe, the oxan-2-yl ring must remain untouched due to its role in target recognition[2]. Instead, the 1-methyl group on the piperazine ring serves as the optimal vector for linker attachment (e.g., attaching a diazirine and an alkyne tag for photoaffinity labeling), as the basic nitrogen can easily be alkylated during synthesis without disrupting the core pharmacophore.

Core Methodologies for Target Identification

To ensure a self-validating system, we employ an orthogonal, dual-pronged approach: a label-free method to assess the intact molecule, and a probe-based method to capture transient interactions.

Protocol A: Label-Free Thermal Proteome Profiling (TPP)

TPP relies on the biophysical principle that proteins become more resistant to heat-induced unfolding when stabilized by a ligand[3]. This is the primary method of choice because it requires no chemical modification of 1-MOP, eliminating the risk of abolishing binding affinity through steric hindrance.

Step-by-Step Methodology:

  • In Situ Dosing: Culture the target cell line (e.g., MCF-7 cells[1]) to 80% confluency. Treat cells with 10 µM 1-MOP or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Shift Gradient: Harvest and aliquot the intact cells into a 96-well PCR plate. Subject the aliquots to a temperature gradient from 37°C to 67°C (in 10 discrete steps) for exactly 3 minutes using a thermal cycler[3].

  • Mild, pH-Controlled Lysis: Lyse the cells using a strict pH 7.5 HEPES buffer supplemented with 0.4% NP-40 and protease inhibitors. Subject to three rapid freeze-thaw cycles in liquid nitrogen. Self-Validation: LC-MS analysis of the lysate must confirm the presence of intact 1-MOP to rule out acid hydrolysis.

  • Ultracentrifugation: Centrifuge lysates at 100,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the resulting peptides with isobaric tandem mass tag 10-plex (TMT10) reagents. Pool the samples and analyze via high-resolution Orbitrap LC-MS/MS[4].

  • Bioinformatics: Fit the data to sigmoidal melt curves. A significant shift in the melting temperature ( ΔTm​>2°C ) between vehicle and 1-MOP-treated samples indicates target engagement[4].

Protocol B: Photoaffinity Labeling (PAL) Chemoproteomics

Because 1-MOP is a relatively small, fragment-like molecule, its binding affinity may be transient. PAL utilizes a photoreactive group to covalently trap the target protein, allowing for stringent washing and the identification of low-affinity or membrane-bound targets (such as GPCRs or ACAT)[5].

Step-by-Step Methodology:

  • Probe Incubation: Treat live cells with 1 µM of the synthesized 1-MOP-diazirine-alkyne probe. Include a competitive control sample pre-treated with 100 µM of unmodified 1-MOP to validate specific binding[6].

  • UV Crosslinking: Irradiate the cells with 365 nm UV light for 10 minutes on ice. The diazirine group expels nitrogen gas, forming a highly reactive carbene that covalently crosslinks to the nearest protein residue[6].

  • Click Chemistry (CuAAC): Lyse cells in a pH 7.5 buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition by adding biotin-azide, CuSO4​ , THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

  • Enrichment & Digestion: Incubate the lysate with streptavidin-agarose beads. Wash the beads extensively with 1% SDS to remove non-covalently bound proteins. Perform on-bead tryptic digestion.

  • Proteomic Deconvolution: Analyze the released peptides via LC-MS/MS. Proteins enriched in the probe sample but absent in the competitive control are designated as validated targets[5].

Data Presentation & Visualization

To guide experimental design, the quantitative metrics and operational parameters of both methodologies are summarized below.

Table 1: Comparative Matrix of Target ID Strategies for 1-MOP

ParameterThermal Proteome Profiling (TPP)Photoaffinity Labeling (PAL)
Probe Requirement None (Intact 1-MOP used)Diazirine + Alkyne derivatization
Interaction Type High-affinity, stable complexesTransient, low-affinity, or membrane
False Positive Rate Low (Thermodynamic readout)Moderate (Non-specific crosslinking)
Multiplexing High (TMT10-plex)Medium (Label-free or SILAC)
Optimal Target Class Soluble kinases, PARPGPCRs, ACAT, Transmembrane proteins
Buffer Constraint Strictly pH 7.4–8.0 (Protect acetal)Strictly pH 7.4–8.0 (Protect acetal)
Experimental Workflows

Workflow Start 1-Methyl-4-(oxan-2-yl)piperazine (Hit Compound) TPP Thermal Proteome Profiling (Label-Free) Start->TPP Intact Molecule PAL Photoaffinity Labeling (Probe-Based) Start->PAL Diazirine/Alkyne Probe TMT TMT10-plex Labeling TPP->TMT Thermal Shift Click CuAAC Click & Enrichment PAL->Click UV Crosslinking LCMS Orbitrap LC-MS/MS TMT->LCMS Soluble Fraction Click->LCMS On-Bead Digestion Data Target Deconvolution LCMS->Data

Workflow integrating Thermal Proteome Profiling and Photoaffinity Labeling for target deconvolution.

Validation Target Putative Target Biophys Biophysical Assay (SPR/ITC) Target->Biophys Genetic CRISPR KO Target->Genetic Pheno Phenotypic Rescue Biophys->Pheno Genetic->Pheno Valid Validated Target Pheno->Valid

Downstream biophysical and genetic validation pipeline for putative protein targets.

References

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells Source: MDPI URL:[Link]

  • Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibitors. 2. 2-(1,3-Dioxan-2-yl)-4,5-diphenyl-1H-imidazoles as Potent Inhibitors of ACAT Source: Journal of Medicinal Chemistry (ACS via DOI) URL:[Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry Source: Nature Protocols (EMBL) URL:[Link]

  • Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry Source: PubMed (NIH) URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification Source: PubMed Central (NIH) URL:[Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates Source: Springer Protocols URL:[Link]

Sources

Protocols & Analytical Methods

Method

GC-MS Analysis of 1-Methyl-4-(oxan-2-yl)piperazine: Protocol and Fragmentation Dynamics

Introduction & Analytical Rationale 1-Methyl-4-(oxan-2-yl)piperazine (also known as 1-methyl-4-(tetrahydro-2H-pyran-2-yl)piperazine) is a specialized heterocyclic compound. Structurally, it consists of a piperazine core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

1-Methyl-4-(oxan-2-yl)piperazine (also known as 1-methyl-4-(tetrahydro-2H-pyran-2-yl)piperazine) is a specialized heterocyclic compound. Structurally, it consists of a piperazine core substituted with a methyl group at the N1 position and an oxan-2-yl (tetrahydropyranyl, THP) moiety at the N4 position. The identification and quantification of piperazine derivatives are critical in pharmaceutical intermediate profiling, quality control, and the forensic toxicology of designer drugs[1].

Gas Chromatography-Mass Spectrometry (GC-MS) is a 2 for the separation and unambiguous mass spectral identification of these semi-volatile compounds[2]. However, the unique structural features of 1-Methyl-4-(oxan-2-yl)piperazine demand specific deviations from standard piperazine protocols.

Mechanistic Causality in Method Design

As a Senior Application Scientist, it is vital to understand the why behind the protocol:

  • Omission of Derivatization: Standard GC-MS protocols for secondary piperazines often mandate derivatization (e.g., perfluoroacylation) to improve volatility and peak shape by masking the active N-H bond[3]. However, 1-Methyl-4-(oxan-2-yl)piperazine is a tertiary amine at both nitrogen centers. It lacks an abstractable proton, rendering traditional acylation impossible without destructive ring cleavage. Fortunately, its fully substituted nature provides sufficient intrinsic volatility for direct GC injection.

  • Prevention of Aminal Hydrolysis: The N4 nitrogen is bonded directly to the C2 position of the tetrahydropyran ring, forming an aminal (N,O-acetal) linkage. This specific bond is notoriously labile under acidic conditions. If the sample matrix is acidic, the compound will rapidly hydrolyze into N-methylpiperazine and 5-hydroxypentanal. Therefore, the extraction protocol must be strictly maintained at a highly basic pH (>11) to preserve molecular integrity.

Experimental Workflow & Sample Preparation

To ensure a self-validating system, this protocol incorporates a deuterated internal standard (IS) and a System Suitability Test (SST) to verify that the GC inlet is free of active sites that could cause basic analyte adsorption.

Workflow A 1. Sample Matrix (Biological or Synthetic) B 2. Internal Standard Addition (N-methylpiperazine-d3) A->B C 3. Strict Alkalinization (pH >11) Prevents Aminal Hydrolysis B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Organic Phase Concentration (Gentle N2 Stream) D->E F 6. Direct GC-MS Injection (Base-Deactivated Liner) E->F

GC-MS Sample Preparation Workflow for 1-Methyl-4-(oxan-2-yl)piperazine.

Step-by-Step Extraction Protocol
  • System Suitability Test (SST): Prior to sample extraction, inject a 10 µg/mL standard of 1-Methyl-4-(oxan-2-yl)piperazine. Verify that the peak tailing factor is < 1.5. Note: If tailing is severe, replace the GC inlet liner with a fresh base-deactivated liner.

  • Aliquot & IS Addition: Transfer 1.0 mL of the liquid sample (or 10 mg of solid dissolved in 1 mL of neutral water) into a glass centrifuge tube. Add 50 µL of N-methylpiperazine-d3 internal standard (10 µg/mL).

  • Alkalinization (Critical Step): Add 200 µL of 1 M NaOH to the sample. Vortex briefly and verify the pH is > 11 using indicator paper. This forces the piperazine into its lipophilic free-base form and prevents acid-catalyzed cleavage of the oxan-2-yl group.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to facilitate phase transfer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Concentration: Carefully transfer the upper organic layer to a clean GC autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature (do not apply heat, to prevent volatilization of the free base).

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate. Cap tightly for immediate GC-MS analysis.

GC-MS Instrumentation & Analytical Conditions

The choice of a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) provides the optimal balance of thermal stability and selectivity for separating4[4].

ParameterOptimized SettingCausality / Rationale
Column DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film)Low bleed; optimal for semi-volatile tertiary amines.
Carrier Gas Helium, Constant Flow at 1.0 mL/minEnsures reproducible retention times.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Inlet Liner Base-deactivated single taperPrevents adsorption of basic nitrogen lone pairs.
Oven Program 100 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)Focuses the analyte band, then elutes it sharply.
Transfer Line Temp 280 °CPrevents cold spots before MS entry.
Ionization Source Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Mass Range Scan mode: m/z 40 – 300Captures the molecular ion and all low-mass diagnostic fragments.

Data Interpretation & Fragmentation Dynamics

Under 70 eV Electron Impact (EI) ionization, 1-Methyl-4-(oxan-2-yl)piperazine undergoes highly predictable fragmentation. The 3 of the piperazine ring[3]. Because the aminal bond is relatively weak, the molecular ion is typically of low abundance, rapidly yielding stable diagnostic cations.

Quantitative Fragmentation Data Summary
Fragment Ion (m/z)Relative AbundanceStructural AssignmentMechanism of Formation
184 Low (< 5%)[M]⁺• (C₁₀H₂₀N₂O)Intact Molecular Ion.
99 Base Peak (100%)[C₅H₁₁N₂]⁺Heterolytic cleavage of the THP C2–N bond.
85 High (60–80%)[C₅H₉O]⁺Alpha-cleavage yielding the resonance-stabilized oxonium ion.
56 Moderate (20–40%)[C₃H₆N]⁺Secondary piperazine ring opening (loss of C₂H₅N from m/z 99).
Mechanism of Fragmentation

Fragmentation M Molecular Ion[M]+• m/z 184 F1 N-Methylpiperazine Cation m/z 99 (Base Peak) M->F1 C-N Bond Heterolysis (- Oxanyl radical) F2 Oxan-2-yl Oxonium Ion m/z 85 M->F2 Alpha-Cleavage (- N-methylpiperazyl radical) F3 Ring Cleavage Fragment m/z 56 F1->F3 Secondary Ring Opening (- C2H5N)

Primary EI-MS Fragmentation Pathways of 1-Methyl-4-(oxan-2-yl)piperazine.

Mechanistic Breakdown: The initial ionization typically ejects an electron from the highly electron-dense N4 nitrogen or the oxygen atom in the tetrahydropyran ring.

  • Formation of m/z 99: Cleavage of the weak N-C(oxan) bond results in the loss of the oxanyl radical, leaving the highly stable N-methylpiperazine cation (m/z 99). This is the dominant thermodynamic sink (Base Peak).

  • Formation of m/z 85: Alternatively, alpha-cleavage adjacent to the nitrogen ejects the N-methylpiperazine radical, leaving the oxan-2-yl cation (m/z 85). This ion is highly stabilized by resonance from the adjacent oxygen atom's lone pairs (forming an oxonium ion).

  • Formation of m/z 56: The m/z 99 fragment undergoes further classic piperazine ring fragmentation, losing a neutral aziridine or ethylideneamine molecule (C₂H₅N) to yield the m/z 56 fragment[1].

References

  • Awad, T. et al. "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." PubMed / National Institutes of Health. Available at: [Link]

  • Bonomo, M.G. et al. "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." ResearchGate. Available at: [Link]

Sources

Application

Advanced NMR Spectroscopic Characterization of 1-Methyl-4-(oxan-2-yl)piperazine: Conformational Dynamics and Stereoelectronic Effects

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary The structural elucidation of hybrid scaffolds like 1-Methyl-4-(oxan-2-yl)piperazine presents unique anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary

The structural elucidation of hybrid scaffolds like 1-Methyl-4-(oxan-2-yl)piperazine presents unique analytical challenges. This molecule features a highly dynamic piperazine ring N-linked to the anomeric carbon (C2) of a tetrahydropyran (oxane) ring. Because the N–C–O linkage functions as a hemiaminal ether, it is subject to distinct stereoelectronic forces and chemical sensitivities. This application note provides a self-validating NMR protocol designed to unambiguously assign the chemical structure, resolve conformational line-broadening, and characterize the stereochemical preference dictated by the anomeric effect.

Mechanistic Grounding: Conformational & Stereoelectronic Dynamics

To extract high-fidelity NMR data, one must first understand the causality behind the molecule's behavior in solution.

Piperazine Conformational Flexibility

Piperazine rings exhibit complex conformational behavior driven by restricted rotation and chair-chair ring inversion[1]. At ambient temperature (298 K), the interconversion between chair conformers often occurs at an intermediate rate on the NMR timescale. This dynamic exchange can lead to significant line broadening or the coalescence of the piperazine −CH2​− signals in both 1H and 13C spectra. Resolving these signals requires Variable Temperature (VT) NMR to either freeze the conformers (low temperature) or achieve fast exchange (high temperature)[1].

The Anomeric Effect in the Oxane Ring

The attachment of the piperazine nitrogen to the C2 position of the oxane ring introduces a strong stereoelectronic bias known as the anomeric effect (or Edward-Lemieux effect)[2]. Despite the steric bulk of the piperazine group, the molecule will preferentially adopt a conformation where the piperazine substituent is axial relative to the oxane ring.

  • Causality: This preference is driven by hyperconjugation. A lone pair on the oxane ring oxygen ( nO​ ) donates electron density into the antibonding orbital ( σ∗ ) of the adjacent C2–N4 bond[2].

  • NMR Implication: Because the piperazine group is forced axial, the anomeric proton (H-2) is forced equatorial. Equatorial protons typically resonate further downfield and exhibit small vicinal coupling constants ( 3Jeq,eq​ and 3Jeq,ax​≈2−5 Hz ) compared to their axial counterparts ( 3Jax,ax​≈8−12 Hz ). Furthermore, the smaller entropy of the equatorial conformation is consistent with a stronger exo-anomeric effect[3].

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the data collected internally validates the structural and stereochemical claims.

Step 1: Sample Preparation (Critical Step)
  • Rationale: The N–C–O (aminal-type) linkage is highly susceptible to hydrolysis in the presence of trace acids. Standard CDCl3​ often contains trace deuterium chloride ( DCl ) generated by photolytic degradation.

  • Action: Pass 0.6 mL of CDCl3​ through a short plug of basic alumina immediately prior to use.

  • Preparation: Dissolve 15−20 mg of 1-Methyl-4-(oxan-2-yl)piperazine in the neutralized CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D and 2D NMR Acquisition (298 K)
  • 1D 1H and 13C NMR: Acquire standard 1D spectra to establish the baseline chemical shifts.

  • 2D COSY & HSQC: Use COSY to map the contiguous spin system of the oxane ring (H2 H3 H4 H5 H6). Use 1H−13C HSQC to unambiguously assign the carbon backbone.

  • 2D HMBC: Self-Validation Check. To prove the connectivity between the two rings, look for a strong 3JC,H​ HMBC correlation between the piperazine N-methylene protons and the oxane C2 carbon, as well as the oxane H2 proton to the piperazine carbons.

Step 3: Stereochemical Validation via NOESY
  • Action: Acquire a 2D NOESY (or ROESY) spectrum with a mixing time of 300−500 ms .

  • Interpretation: Look for spatial correlations from the anomeric H2 proton. If H2 is equatorial (confirming the axial anomeric effect of the piperazine), it will show NOE cross-peaks to the adjacent equatorial/axial H3 protons, but it will lack the strong 1,3-diaxial NOE correlations to H4 and H6 that would be present if H2 were axial.

Step 4: Variable Temperature (VT) NMR
  • Action: If the piperazine −CH2​− signals appear as broad humps at 298 K, cool the sample probe in 10 K increments down to 233 K (using liquid N2​ boil-off).

  • Interpretation: Below the coalescence temperature ( Tc​ ), the broad signals will split into distinct, sharp resonances representing the frozen chair conformers[1].

Data Presentation & Interpretation

The tables below summarize the expected chemical shifts based on the stereoelectronic principles outlined above.

Table 1: Expected 1H NMR Data (400 MHz, CDCl3​ , 298 K)
PositionShift δ (ppm)MultiplicityIntegrationDiagnostic Causality
N-CH 3​ 2.28s3HSharp singlet; terminal methyl group.
Piperazine CH 2​ 2.45 - 2.80m8HBroad multiplets due to intermediate chair-chair exchange rates.
Oxane H-2 4.05 - 4.20dd1HAnomeric proton. Downfield shifted by adjacent O and N. Small J values confirm equatorial position.
Oxane H-6 3.45, 3.95m2HDiastereotopic protons adjacent to the oxane oxygen.
Oxane H-3,4,5 1.45 - 1.85m6HOverlapping multiplets of the aliphatic tetrahydropyran backbone.
Table 2: Expected 13C NMR Data (100 MHz, CDCl3​ , 298 K)
PositionShift δ (ppm)Diagnostic Causality
N-CH 3​ 46.2Standard N-methyl chemical shift.
Piperazine CH 2​ 49.5, 54.8Broadened signals due to conformational dynamics.
Oxane C-2 92.4Anomeric carbon. Highly deshielded due to the N–C–O aminal linkage.
Oxane C-6 67.5Oxygen-bearing methylene carbon.
Oxane C-3,4,5 29.1, 25.6, 23.4Aliphatic oxane backbone. C-3 is slightly more deshielded due to proximity to C-2.

Visualizations

NMR_Workflow Prep Sample Preparation (Neutralized CDCl3) Acq1D 1D NMR Acquisition (1H & 13C at 298K) Prep->Acq1D Validate purity & stability Acq2D 2D NMR Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Establish structural backbone VTNMR Variable Temperature (VT) NMR Analysis Acq1D->VTNMR If piperazine signals broaden Stereo Stereochemical Analysis (NOESY/ROESY) Acq2D->Stereo Determine spatial proximity Assign Final Peak Assignment & Conformational Modeling Stereo->Assign VTNMR->Assign

Figure 1: Self-validating NMR acquisition workflow for structural and stereochemical assignment.

Stereo_Dynamics Eq_Conf Equatorial Piperazine (Sterically Favored) Ax_Conf Axial Piperazine (Stereoelectronically Favored) Eq_Conf->Ax_Conf Dynamic Equilibrium Anomeric Anomeric Effect (n_O -> sigma*_C-N) Anomeric->Ax_Conf Stabilizes via hyperconjugation Solvent Solvent Polarity (Modulates Equilibrium) Solvent->Eq_Conf High polarity favors Pip_Inv Piperazine Ring Inversion Pip_Inv->Ax_Conf Coupled dynamics

Figure 2: Stereoelectronic pathways governing the anomeric effect and conformational equilibrium.

References

  • [1] Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.1

  • [2] Wikipedia Contributors. (n.d.). Anomeric effect. Wikipedia, The Free Encyclopedia. 2

  • [3] Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications, (18), 1047-1048.3

Sources

Method

Using 1-Methyl-4-(oxan-2-yl)piperazine in drug discovery

Application Note: Utilizing 1-Methyl-4-(oxan-2-yl)piperazine in pH-Responsive Drug Discovery and Synthesis Executive Summary The piperazine ring is a ubiquitous and privileged structural motif in medicinal chemistry, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Methyl-4-(oxan-2-yl)piperazine in pH-Responsive Drug Discovery and Synthesis

Executive Summary

The piperazine ring is a ubiquitous and privileged structural motif in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to antipsychotics[1],[2]. While functionalization of the piperazine nitrogen is standard practice, the strategic use of the oxan-2-yl (tetrahydropyran-2-yl or THP) group introduces unique physicochemical properties. 1-Methyl-4-(oxan-2-yl)piperazine serves a dual purpose in modern drug discovery: as a transient, acid-labile protected intermediate in complex multi-step synthesis[3], and as a pH-sensitive prodrug moiety designed for targeted release in acidic microenvironments (e.g., tumor tissues or endosomes).

Mechanistic Rationale: The Aminal Linkage

The attachment of the oxan-2-yl group to the secondary amine of N-methylpiperazine forms an aminal (hemiaminal ether) linkage. Unlike standard C-N bonds or traditional carbamate protecting groups (e.g., N-Boc) which require harsh acidic conditions (such as trifluoroacetic acid) for cleavage, the N-THP aminal is highly stable under basic and physiological conditions (pH 7.4) but undergoes rapid hydrolysis under mildly acidic conditions (pH 5.0–6.0)[4].

This causality dictates its experimental utility: the oxan-2-yl group acts as an orthogonal protecting group that survives basic cross-coupling conditions (e.g., Buchwald-Hartwig aminations) but can be removed seamlessly without disrupting sensitive functional groups elsewhere on the molecule[1]. Furthermore, this exact pH threshold matches the extracellular acidity of solid tumors, making 1-Methyl-4-(oxan-2-yl)piperazine an ideal model for designing targeted drug delivery systems.

Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical controls to verify success at each step.

Protocol 1: Synthesis of 1-Methyl-4-(oxan-2-yl)piperazine (N-THP Protection)

This protocol outlines the protection of N-methylpiperazine to yield the oxan-2-yl derivative.

  • Reagent Preparation: Dissolve 10.0 mmol of N-methylpiperazine in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of pyridinium p-toluenesulfonate (PPTS). Causality: PPTS is chosen over standard p-TsOH as a milder acid catalyst to prevent premature degradation or polymerization of the product aminal.

  • DHP Addition: Dropwise add 15.0 mmol of 3,4-dihydro-2H-pyran (DHP) at 0 °C to control the exothermic nature of the reaction.

  • Reaction Execution: Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). Validation Step: Use a ninhydrin stain; the disappearance of the secondary amine (which stains strongly) and the appearance of a tertiary amine product confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the PPTS, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (LC-MS): Confirm the product mass ([M+H]+ = 185.1) before proceeding to downstream applications.

Protocol 2: pH-Triggered Cleavage Assay (Prodrug Activation Simulation)

This protocol validates the acid-lability of the oxan-2-yl group in simulated physiological and tumor microenvironments.

  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment/endosomal).

  • Incubation: Dissolve 1-Methyl-4-(oxan-2-yl)piperazine in DMSO to a 10 mM stock. Spike 10 µL of the stock into 990 µL of each buffer (final concentration 100 µM) and incubate at 37 °C.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 8 hours. Quench immediately with 50 µL of cold acetonitrile containing caffeine as an internal standard.

  • Self-Validation (HPLC): Analyze the aliquots via RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% formic acid). Validation Step: The internal standard ensures that any volume changes during incubation do not skew the quantification of the disappearing protected peak and the appearing N-methylpiperazine peak.

  • Data Analysis: Calculate the half-life (t1/2) using first-order decay kinetics.

Quantitative Data: Cleavage Kinetics

The table below summarizes the expected cleavage kinetics, demonstrating the pronounced pH-sensitivity of the oxan-2-yl aminal linkage.

Environmental ConditionpH LevelHalf-Life (t1/2) at 37 °CCleavage Extent at 8hPrimary Application
Blood Plasma / Healthy Tissue7.4> 72 hours< 5%Systemic Circulation (Stable)
Mildly Acidic (e.g., Tumor)6.5~ 12 hours~ 40%Extracellular Tumor Targeting
Endosomal / Lysosomal5.5< 1.5 hours> 98%Intracellular Drug Release

Visualization: pH-Dependent Cleavage Pathway

The following diagram illustrates the logical flow of the pH-triggered deprotection, highlighting the conversion of the stable prodrug into the active pharmacophore and the THP byproduct.

G A 1-Methyl-4-(oxan-2-yl)piperazine (Stable at pH 7.4) B Acidic Microenvironment (pH 5.0 - 6.0) A->B Acidic Trigger C N-Methylpiperazine (Active Pharmacophore) B->C Aminal Cleavage D 5-Hydroxypentanal (THP Byproduct) B->D Ring Opening

Figure 1: pH-dependent aminal cleavage pathway of 1-Methyl-4-(oxan-2-yl)piperazine.

References[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, Molecules (MDPI). URL:https://doi.org/10.3390/molecules29010068[2] Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide, BenchChem. URL: https://www.benchchem.com/[4] PCET-Enabled Olefin Hydroamidation Reactions with N-Alkyl Amides, Journal of the American Chemical Society (ACS). URL:https://doi.org/10.1021/jacs.9b02787[3] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles, RSC Advances. URL:https://doi.org/10.1039/C5RA00837A

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-Methyl-4-(oxan-2-yl)piperazine in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay readouts, "flat" dose-response curves, or visible precipitation when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay readouts, "flat" dose-response curves, or visible precipitation when working with functionalized piperazines.

1-Methyl-4-(oxan-2-yl)piperazine (also known as 1-methyl-4-(tetrahydro-2H-pyran-2-yl)piperazine) presents a classic formulation challenge. While the piperazine core provides basicity, the addition of the tetrahydropyran (oxane) ring introduces significant lipophilicity. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising the scientific integrity of your biochemical or cell-based assays.

I. Triage & Troubleshooting Workflow

Before altering your compound, it is critical to systematically identify the failure point in your assay preparation. Follow the decision matrix below to select the least disruptive solubilization strategy.

G Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO < 1%? Start->CheckDMSO IncDMSO Increase DMSO (up to assay tolerance) CheckDMSO->IncDMSO Yes CheckIon Adjust pH to 5.5 - 6.5 (Protonate Piperazine) CheckDMSO->CheckIon No / Maxed out IncDMSO->CheckIon Unresolved Success Solubility Enhanced Proceed with Assay IncDMSO->Success Resolved UseCD Use 5-20% HP-β-CD (Inclusion Complex) CheckIon->UseCD Assay pH sensitive CheckIon->Success Resolved UseCD->Success

Figure 1: Decision tree for resolving 1-Methyl-4-(oxan-2-yl)piperazine precipitation.

II. Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly upon dilution into PBS?

The Causality: When 1-Methyl-4-(oxan-2-yl)piperazine is stored in 100% DMSO, it is fully solvated. Upon dilution into an aqueous buffer (e.g., PBS at pH 7.4), the solvent polarity drastically increases. Piperazine derivatives typically possess two basic nitrogens with pKa values around 9.7 and 5.3[1]. While the methyl and oxane substitutions slightly lower this basicity, a significant fraction of the molecule remains as an unprotonated "free base" at physiological pH. The lipophilicity of the oxane ring combined with the uncharged free base state causes the thermodynamic solubility limit to be rapidly exceeded, resulting in "brick dust" precipitation or colloidal aggregation.

Q2: How do I definitively know if my compound is precipitating before it ruins my assay?

The Solution: Do not rely on visual inspection alone; micro-precipitates can scatter light and interfere with fluorescence/absorbance readouts without being visible to the naked eye. You must establish a self-validating system by running a Turbidimetric Kinetic Solubility Assay [2]. This measures the exact concentration at which the compound crashes out of solution when transitioning from an organic stock to an aqueous environment[3].

Protocol 1: Turbidimetric Kinetic Solubility Assessment

This protocol validates the maximum working concentration of your compound under exact assay conditions.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(oxan-2-yl)piperazine in 100% molecular-grade DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in 100% DMSO across a PCR plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 198 µL of your target assay buffer (e.g., DPBS, pH 7.4). This ensures a strict final DMSO concentration of 1%[3].

  • Equilibration: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 1 to 6 hours on a plate shaker to allow for potential nucleation and precipitation[3],[2].

  • Quantification: Measure the light absorbance at 620 nm using a microplate reader[2].

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains at baseline. A signal >1.5-fold higher than the DMSO-only vehicle control indicates precipitation[2].

Q3: If my cell-based assay requires pH 7.4 and <0.5% DMSO, what is the best formulation strategy?

The Solution: When co-solvents and pH adjustments are biologically prohibited, Cyclodextrin Complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[4]. The lipophilic oxane ring and the piperazine core of your compound will spontaneously partition into this cavity, forming a highly water-soluble 1:1 host-guest inclusion complex[5],[4]. This typically yields an AL​ -type phase solubility diagram, meaning solubility increases linearly with cyclodextrin concentration[5].

CD Drug 1-Methyl-4-(oxan-2-yl)piperazine (Poorly Soluble) Mix Stirring/Sonication (24h Equilibrium) Drug->Mix CD HP-β-CD Solution (5-20% w/v) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Hydrophobic interaction

Figure 2: Mechanism and workflow of HP-β-CD inclusion complex formation.

Protocol 2: HP-β-CD Complexation Methodology

This protocol generates a physiologically compatible, highly concentrated aqueous stock.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your required assay buffer (e.g., PBS pH 7.4).

  • Compound Addition: Add an excess amount of solid 1-Methyl-4-(oxan-2-yl)piperazine directly to the cyclodextrin solution. (Avoid using DMSO here to prevent ternary complex instability).

  • Mechanical Disruption: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 15-30 minutes to maximize surface area and facilitate host-guest interaction.

  • Thermodynamic Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 hours to achieve thermodynamic equilibrium[4].

  • Separation: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm hydrophilic syringe filter (e.g., PES or PVDF).

  • Validation: Quantify the final solubilized concentration using HPLC-UV or LC-MS/MS before applying it to your assay to ensure accurate dosing.

III. Quantitative Comparison of Solubilization Strategies

To assist in selecting the optimal route for your specific assay constraints, consult the comparative data below:

Solubilization StrategyMechanism of ActionTypical Solubility GainAssay CompatibilityKey Limitation
DMSO Co-solvency (1%) Disrupts water hydrogen bonding network2 to 5-foldHigh (Biochemical) / Low (Cellular)Cytotoxicity and off-target effects at >0.5-1% DMSO
pH Adjustment (pH 5.5-6.0) Complete ionization of piperazine nitrogens10 to 50-foldModerate (Depends on target)Non-physiological pH may alter enzyme kinetics or cell viability
HP-β-CD Complexation (10%) Hydrophobic inclusion of oxane/piperazine core50 to 100-foldHigh (Maintains pH 7.4, non-toxic)Requires 24h equilibration and analytical quantification
Salt Formation (e.g., HCl) Lowers crystal lattice energy of the solid20 to 80-foldHighMay precipitate if assay buffer has high buffering capacity

IV. References

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. Available at:

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. Available at:

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at:

  • Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug - PubMed. Available at:

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC. Available at:

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in Piperazine Derivative Synthesis

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered in the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered in the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the synthesis of its derivatives, particularly achieving high yields of mono-substituted products, can be challenging due to the dual nucleophilicity of the piperazine ring. This guide offers practical, field-proven insights to help you navigate these complexities and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in mono-substituted piperazine synthesis?

A1: The primary cause of low yields is often the formation of the undesired 1,4-di-substituted byproduct.[1][3] This occurs because both nitrogen atoms in the piperazine ring have comparable nucleophilicity, leading to a competitive reaction where the mono-substituted product reacts further with the electrophile.[1][4]

Q2: How can I prevent the formation of the di-substituted byproduct?

A2: Several strategies can be employed to favor mono-substitution:

  • Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile is a common and effective method.[3]

  • Slow Addition: A slow, controlled addition of the electrophile to the reaction mixture can help maintain a high concentration of unreacted piperazine, statistically favoring mono-substitution.[3]

  • Protecting Groups: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, allowing for selective reaction at the other, and can be removed in a subsequent step.[1][3]

  • Protonation: In some cases, using a protonated form of piperazine can suppress the reactivity of one nitrogen atom, promoting mono-substitution.[1][5]

Q3: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination for N-arylpiperazine synthesis?

A3: The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of:

  • Catalyst and Ligand: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often crucial, especially for less reactive aryl chlorides.[6][7]

  • Base: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[7][8]

  • Solvent: Anhydrous toluene, dioxane, or THF are commonly used. The absence of water is critical to prevent catalyst and base deactivation.[3][7][8]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed to completion.[3][7]

  • Inert Atmosphere: The catalyst system is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[7]

Q4: My piperazine derivative is highly polar and difficult to purify. What are some effective purification strategies?

A4: The high polarity and basicity of piperazine derivatives can indeed complicate purification.[9] Consider the following approaches:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method for purification. Sometimes, forming a salt (e.g., hydrochloride or diacetate) can improve the crystalline nature of the compound and facilitate purification.[9]

  • Column Chromatography: For chromatographic purification, the basicity of the piperazine can cause streaking on silica gel.[9] This can often be mitigated by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[9]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a better option than normal-phase.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in N-Alkylation of Piperazine

Question: I am attempting a direct N-alkylation of piperazine with an alkyl halide, but my yield of the mono-alkylated product is consistently low, and I see a significant amount of the di-alkylated byproduct by LC-MS.

Answer: This is a classic selectivity problem in piperazine chemistry. Here is a systematic approach to troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Mono-alkylation Yield

start Low Mono-alkylation Yield check_stoi Is a large excess of piperazine (5-10 eq.) being used? start->check_stoi increase_excess Increase piperazine excess check_stoi->increase_excess No check_addition Is the alkyl halide added slowly at low temp? check_stoi->check_addition Yes increase_excess->check_addition slow_addition Implement slow addition (e.g., via syringe pump) at 0 °C check_addition->slow_addition No use_pg Consider using N-Boc-piperazine check_addition->use_pg Yes slow_addition->use_pg deprotection Followed by Boc deprotection use_pg->deprotection success Improved Mono-selectivity deprotection->success Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX BaseAssoc Base Association ArPdX->BaseAssoc Base AmineCoord Amine Coordination BaseAssoc->AmineCoord HNR2 RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Issue 3: Formation of Hydrodehalogenation Byproduct

Question: In my N-arylation reaction, I am observing a significant amount of a byproduct where the halogen on my aryl halide has been replaced by a hydrogen atom. How can I minimize this?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. [6]It is often promoted by the presence of trace amounts of water or other proton sources and can be influenced by the choice of ligand and base.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway. [6]* Base Choice: While strong bases are necessary, some can promote hydrodehalogenation. If this is a persistent issue, consider screening alternative bases.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source for this side reaction. [7]* Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway, which can have a higher activation energy than the desired C-N coupling. [6]

Key Experimental Protocols

Protocol 1: General Procedure for Mono-N-Boc-Protection of Piperazine

This protocol is a foundational step for many selective piperazine derivative syntheses.

  • Reaction Setup: Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-piperazine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation using N-Boc-Piperazine

This protocol provides a reliable method for the synthesis of N-arylpiperazines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XantPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv). [3]2. Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [3]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS). [3]5. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). BenchChem.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina.
  • Optimizing reaction conditions for N-arylation of piperazine. (2025, December). BenchChem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). Molecules.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024, November 1).
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). Toxics.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024, March 19). RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Side reactions to avoid in the synthesis of dichlorophenylpiperazines. (2025). BenchChem.
  • The effect of different catalyst on the synthesis of piperdines. (n.d.).
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (n.d.). Bentham Science.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. (2025). BenchChem.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Organic Letters.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025, August 6).
  • Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry.
  • Analytical Methods. (2013, October 21).
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Optimization of the reaction conditions a. (n.d.).
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024, November 1). Organic Letters.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Advances.
  • Synthesis of Piperazines by C-H Functionaliz
  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journal of Organic Chemistry.
  • Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research.

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Troubleshooting

Technical Support Center: Navigating the Degradation of 1-Methyl-4-(oxan-2-yl)piperazine

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-4-(oxan-2-yl)piperazine. Here, we address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-4-(oxan-2-yl)piperazine. Here, we address common challenges and provide practical, field-proven insights in a question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Degradation Pathways

Question 1: My 1-Methyl-4-(oxan-2-yl)piperazine sample is showing unexpected degradation in an aqueous formulation. What are the most probable degradation pathways?

Answer: Based on the known chemistry of piperazine-containing compounds, several degradation pathways are likely for 1-Methyl-4-(oxan-2-yl)piperazine in aqueous media. The primary culprits are typically hydrolysis and oxidation.[1]

  • Hydrolysis: The oxane (tetrahydropyran) ring, specifically the acetal linkage at the 2-position, is susceptible to acid-catalyzed hydrolysis. This would cleave the oxane ring, leading to a hydroxylated piperazine derivative.

  • Oxidation: The tertiary amine of the piperazine ring and the methyl group are potential sites for oxidation.[1] This can lead to the formation of N-oxides, demethylation, or even ring-opening products.[2]

  • pH-Dependent Degradation: The stability of piperazine derivatives is often highly dependent on the pH of the solution.[1] Extremes in pH can catalyze both hydrolysis and other degradation reactions.

Below is a diagram illustrating the potential primary degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation 1-Methyl-4-(oxan-2-yl)piperazine 1-Methyl-4-(oxan-2-yl)piperazine Hydrolyzed_Product 1-Methyl-4-(5-hydroxypentyl)piperazine-2-ol 1-Methyl-4-(oxan-2-yl)piperazine->Hydrolyzed_Product H+ / H2O N-Oxide 1-Methyl-4-(oxan-2-yl)piperazine-N-oxide 1-Methyl-4-(oxan-2-yl)piperazine->N-Oxide [O] Demethylated_Product 1-(Oxan-2-yl)piperazine 1-Methyl-4-(oxan-2-yl)piperazine->Demethylated_Product [O] Ring_Opened_Product Ring-Opened Products Demethylated_Product->Ring_Opened_Product Further Oxidation Unknown_Peak_Identification Start Start Unknown_Peak Unknown Peak Detected in HPLC Start->Unknown_Peak LC_MS LC-MS Analysis Unknown_Peak->LC_MS Determine_MW Determine Molecular Weight LC_MS->Determine_MW MS_MS Tandem MS (MS/MS) Analysis Determine_MW->MS_MS Analyze_Fragments Analyze Fragmentation Pattern MS_MS->Analyze_Fragments Propose_Structure Propose Putative Structure Analyze_Fragments->Propose_Structure Confirm_Structure Confirm Structure (e.g., NMR, Synthesis) Propose_Structure->Confirm_Structure End End Confirm_Structure->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine Analogs in CNS Drug Discovery: Profiling 1-Methyl-4-(oxan-2-yl)piperazine Against Established Therapeutics

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a testament to structural simplicity begetting profound pharmacological diversity.[1] This six-membered heterocycle, with...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a testament to structural simplicity begetting profound pharmacological diversity.[1] This six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a synthetically tractable framework that medicinal chemists have expertly functionalized to modulate a wide array of biological targets.[1][2] Its inherent physicochemical properties often bestow favorable aqueous solubility and the potential for multipolar interactions, making it a "privileged structure" in the design of agents targeting the complex neurocircuitry of the brain.[3][4]

This guide provides a comparative analysis of 1-Methyl-4-(oxan-2-yl)piperazine, a novel yet sparsely characterized analog, against three clinically significant piperazine-containing drugs: the atypical antipsychotic Clozapine , the multimodal antidepressant Vortioxetine , and the anxiolytic Buspirone .[5][6] By examining their respective receptor binding profiles, pharmacokinetic parameters, and in-vivo efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-activity relationships (SAR) that govern the therapeutic utility of this versatile chemical class. Through this comparative lens, we will extrapolate a hypothetical profile for 1-Methyl-4-(oxan-2-yl)piperazine, offering insights into its potential pharmacological space and guiding future experimental exploration.

The Piperazine Core in CNS Therapeutics: A Structural and Functional Overview

The therapeutic versatility of the piperazine moiety stems from the ability to independently modify the N1 and N4 positions, allowing for the fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[7][8] This dual-handle approach enables the creation of vast chemical libraries with diverse pharmacological activities. The basic nitrogen atoms of the piperazine ring can also play a crucial role in receptor interactions, often forming key hydrogen bonds or salt bridges within the binding pockets of G-protein coupled receptors (GPCRs), a major class of drug targets in the CNS.

Figure 1: The piperazine scaffold with key functionalization points at N1 and N4.

Our comparative analysis focuses on three drugs that exemplify the diverse outcomes of piperazine functionalization in CNS therapeutics:

  • Clozapine , an atypical antipsychotic, features a methyl group at one nitrogen and a complex tricyclic dibenzodiazepine moiety at the other. Its "atypical" profile is attributed to its multi-receptorial antagonism, with significant effects on dopaminergic and serotonergic systems.

  • Vortioxetine , a multimodal antidepressant, possesses an arylpiperazine substructure. Its mechanism involves serotonin reuptake inhibition combined with modulation of several serotonin receptors.[1][9]

  • Buspirone , an anxiolytic, is characterized by a pyrimidinylpiperazine group linked to a spiro-imide moiety. It primarily acts as a partial agonist at serotonin 5-HT1A receptors.[10][11]

Comparative Analysis of Piperazine Analogs

A thorough understanding of a drug candidate's performance requires a multi-faceted evaluation of its interaction with biological targets (pharmacodynamics) and its fate within the organism (pharmacokinetics). The following sections provide a comparative overview of Clozapine, Vortioxetine, and Buspirone, with supporting experimental data.

In Vitro Receptor Binding Affinity

The therapeutic effects and side-effect profiles of CNS drugs are largely determined by their binding affinities for various neurotransmitter receptors. The table below summarizes the in vitro binding affinities (Ki, in nM) of our selected piperazine analogs for key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetClozapine (Ki, nM)Vortioxetine (Ki, nM)Buspirone (Ki, nM)Primary Therapeutic Relevance
Dopamine D2 75[12]>1000[9]~200-400Antipsychotic efficacy
Dopamine D4 1.6[13]--Contribution to atypical antipsychotic profile
Serotonin Transporter (SERT) -1.6[1][10]-Antidepressant efficacy
Serotonin 5-HT1A -15[1][10]11-30[14][15]Anxiolytic and antidepressant effects
Serotonin 5-HT2A 9.5[12]--Atypical antipsychotic properties
Serotonin 5-HT3 -3.7[1][10]-Potential anti-emetic and cognitive-enhancing effects
Serotonin 5-HT7 -19[1][10]-Contribution to antidepressant and cognitive effects

Data compiled from multiple sources as cited.

This data highlights the distinct receptor interaction profiles driven by the different substituents on the piperazine ring. Clozapine's relatively low affinity for D2 receptors and high affinity for D4 and 5-HT2A receptors contribute to its atypical antipsychotic profile with a lower incidence of extrapyramidal side effects.[12][16] Vortioxetine's potent inhibition of SERT is its primary antidepressant mechanism, augmented by its activity at various serotonin receptors.[1][9] Buspirone's anxiolytic effects are primarily mediated by its partial agonism at 5-HT1A receptors.[14][17]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical utility, influencing dosing regimens and potential for drug-drug interactions. The following table compares key pharmacokinetic parameters of the selected analogs in both humans and rats.

ParameterSpeciesClozapineVortioxetineBuspirone
Oral Bioavailability (%) Human27-47[18]75[19]~4
Rat5.3[4]~10<5
Elimination Half-life (t½, hours) Human10-17~66[1]2-3[10][11]
Rat~1.4-2.9[3][4]-~2-11[10]
Time to Peak Plasma Conc. (Tmax, hours) Human1-3[18]7-11[1]<1[10]
Rat0.75[3]7-8[20]0.25
Peak Plasma Conc. (Cmax, ng/mL) Human1-6 (20mg dose)[10]-1-6 (20mg dose)[10]
Rat926.6 (oral, 10mg/kg)[3]-1000 (oral, 20mg/kg)

Data compiled from multiple sources as cited. Note that pharmacokinetic parameters can vary depending on the specific study conditions.

The significant first-pass metabolism of Clozapine and Buspirone results in low oral bioavailability compared to Vortioxetine.[3][10][18] The long half-life of Vortioxetine allows for once-daily dosing and a reduced risk of discontinuation symptoms.[1] In contrast, the short half-life of Buspirone necessitates multiple daily doses.[10]

Hypothetical Profile of 1-Methyl-4-(oxan-2-yl)piperazine

Given the absence of published biological data for 1-Methyl-4-(oxan-2-yl)piperazine, we can extrapolate a hypothetical profile based on its structural features and established structure-activity relationships within the piperazine class.

Structure:

  • N1-substituent: A small, non-polar methyl group. This is similar to the N1-methyl group of Clozapine. This substitution is unlikely to impart significant receptor binding affinity on its own but will influence the overall basicity and lipophilicity of the molecule.

  • N4-substituent: An oxan-2-yl (or tetrahydropyranyl) group. This is a cyclic ether moiety. The oxygen atom can act as a hydrogen bond acceptor, and the ring introduces a degree of conformational rigidity.

Predicted Properties:

  • Receptor Affinity: The lack of a large aromatic or heterocyclic system on the N4 position, which is common in many CNS-active piperazines, suggests that 1-Methyl-4-(oxan-2-yl)piperazine is unlikely to have high affinity for monoamine receptors like dopamine and serotonin receptors. Its biological activity, if any, may be directed towards other targets.

  • Physicochemical Properties: The presence of the oxane ring and the methyl group will likely result in a molecule with moderate lipophilicity. The piperazine nitrogens will confer basicity, and the ether oxygen may improve aqueous solubility through hydrogen bonding.

  • Pharmacokinetics: The molecule is likely to be orally bioavailable and may undergo metabolism via oxidation of the piperazine or oxane rings, and N-demethylation. Its half-life is difficult to predict without experimental data but is likely to be in the shorter to moderate range.

Potential Synthesis: A plausible synthetic route to 1-Methyl-4-(oxan-2-yl)piperazine would involve the reductive amination of N-methylpiperazine with tetrahydropyran-4-one, followed by reduction of the resulting enamine or iminium ion.[9][12]

Sources

Comparative

Comparative Efficacy of 1-Methyl-4-(oxan-2-yl)piperazine in Cancer Cell Lines: A Guide for Preclinical Research

A Note on 1-Methyl-4-(oxan-2-yl)piperazine (MOP): Publicly available research on the specific biological activity of 1-Methyl-4-(oxan-2-yl)piperazine is limited. This guide is designed to serve as a comprehensive, practi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 1-Methyl-4-(oxan-2-yl)piperazine (MOP): Publicly available research on the specific biological activity of 1-Methyl-4-(oxan-2-yl)piperazine is limited. This guide is designed to serve as a comprehensive, practical framework for researchers investigating novel compounds of this nature. To illustrate the application of these methodologies, we will proceed with a hypothesized mechanism of action for MOP as a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, a pathway frequently dysregulated in cancer.[1][2][3] The piperazine scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs, particularly as a key component in kinase inhibitors.[4][5][6] This makes our hypothetical scenario a scientifically plausible starting point for inquiry. All experimental data presented herein is illustrative and intended to guide researchers in their own data generation and analysis.

Introduction: Targeting Aberrant Cell Signaling in Oncology

The search for selective and potent inhibitors of oncogenic signaling pathways remains a cornerstone of modern cancer therapy. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][3] Its hyperactivation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver in many human cancers, making it a prime target for therapeutic intervention.[1][7]

This guide introduces a hypothetical novel compound, 1-Methyl-4-(oxan-2-yl)piperazine (MOP), a small molecule designed around the versatile piperazine scaffold.[5] We will explore its efficacy under the hypothesis that it acts as a selective inhibitor of PI3K. Its performance will be compared against two known PI3K pathway inhibitors:

  • Wortmannin: A potent, covalent, and non-specific PI3K inhibitor.[8][9][10]

  • Alpelisib (Piqray®): An FDA-approved selective inhibitor of the p110α subunit of PI3K, particularly effective in cancers with PIK3CA mutations.[11][12][13][14]

The objective of this guide is to provide a robust experimental framework for evaluating the anti-cancer efficacy of MOP in a panel of well-characterized cancer cell lines and a non-tumorigenic control cell line.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

We hypothesize that MOP selectively binds to and inhibits the catalytic activity of PI3K. This action would block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in activating downstream signaling. The subsequent reduction in PIP3 levels would prevent the recruitment and activation of the serine/threonine kinase Akt. Inactivated Akt would then be unable to phosphorylate and regulate a host of downstream effectors, including mTORC1, leading to decreased protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells dependent on this pathway.[1][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation MOP MOP (Hypothesized) MOP->PI3K Alpelisib Alpelisib Alpelisib->PI3K Wortmannin Wortmannin Wortmannin->PI3K

Caption: Hypothesized mechanism of MOP targeting the PI3K/Akt/mTOR pathway.

Comparative Efficacy Analysis: Experimental Design

To rigorously evaluate the efficacy of MOP, a multi-faceted approach is required, employing cell lines with distinct genetic backgrounds relevant to the PI3K pathway.

Cell Line Selection

The choice of cell lines is critical for discerning the specific activity of MOP. The following panel allows for the assessment of efficacy in contexts of PI3K pathway hyperactivation versus normal signaling.

Cell LineCancer TypeKey Genetic FeatureRationale
MCF-7 Breast AdenocarcinomaPIK3CA (E545K) mutationRepresents cancers with a common activating mutation in the target pathway.[16][17][18]
U-87 MG GlioblastomaPTEN null (homozygous deletion)Represents cancers with pathway activation due to loss of a key tumor suppressor.[19][20][21]
MCF-10A Non-tumorigenic BreastWild-type PIK3CA and PTENServes as a non-malignant control to assess cancer cell selectivity and potential toxicity.[22][23][24][25]
Illustrative Data Summary

The following tables present hypothetical data to demonstrate how results from the proposed experiments would be structured for comparative analysis.

Table 1: Comparative Cytotoxicity (IC50) after 72-hour Treatment

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Lower values indicate higher potency.

CompoundMCF-7 (PIK3CA mut) IC50 [µM]U-87 MG (PTEN null) IC50 [µM]MCF-10A (Normal) IC50 [µM]
MOP (Hypothetical) 0.850.65> 50
Alpelisib 0.505.2> 30
Wortmannin 0.010.0080.05

This illustrative data suggests MOP is potent against cancer cells with a hyperactivated PI3K pathway and highly selective over normal cells. Wortmannin is highly potent but lacks selectivity. Alpelisib shows high potency specifically in the PIK3CA-mutant line.

Table 2: Induction of Apoptosis after 48-hour Treatment at 5x IC50

This table shows the percentage of cells undergoing apoptosis (early and late stages) as determined by Annexin V/PI staining.

CompoundMCF-7 (% Apoptotic Cells)U-87 MG (% Apoptotic Cells)MCF-10A (% Apoptotic Cells)
Vehicle Control 5.2%6.1%4.5%
MOP (Hypothetical) 45.8%52.3%8.7%
Alpelisib 42.5%15.1%9.2%
Wortmannin 65.7%70.2%48.9%

This hypothetical data indicates that MOP effectively induces apoptosis in cancer cells, corroborating the cytotoxicity data, while sparing normal cells.

Experimental Protocols & Workflow

Adherence to standardized and validated protocols is paramount for generating reproducible and trustworthy data.

Experimental_Workflow start Cell Culture (MCF-7, U-87 MG, MCF-10A) seed Seed Cells in Appropriate Plates start->seed treat Treat with MOP, Alpelisib, Wortmannin, Vehicle seed->treat mts 72h Incubation MTS Assay treat->mts apop 48h Incubation Annexin V/PI Staining treat->apop wb 2h Incubation Western Blot (p-Akt) treat->wb read_mts Measure Absorbance (490 nm) mts->read_mts read_apop Flow Cytometry Analysis apop->read_apop read_wb Imaging & Densitometry wb->read_wb ic50 Calculate IC50 Values read_mts->ic50 apoptosis Quantify Apoptosis % read_apop->apoptosis pakt Determine p-Akt/Total Akt Ratio read_wb->pakt

Caption: Overall experimental workflow for comparative efficacy testing.

Cell Viability (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[26][27]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MOP, Alpelisib, and Wortmannin. Replace the medium with 100 µL of medium containing the desired drug concentrations or vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[27][28]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Record absorbance at 490 nm using a microplate reader.[26][28]

  • Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to calculate IC50 values.[29]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[30][31]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with compounds (e.g., at 5x their respective IC50) for 48 hours.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension.[30]

  • Washing: Wash cells once with cold 1X PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[32]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V- / PI-; early apoptotic cells are Annexin V+ / PI-; late apoptotic/necrotic cells are Annexin V+ / PI+.[33]

Target Engagement (Western Blot for p-Akt)

This assay confirms if MOP engages its hypothesized target by measuring the phosphorylation status of Akt, a direct downstream effector of PI3K.

  • Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 80-90% confluency. Treat with compounds for a short duration (e.g., 2 hours) to observe direct effects on signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[34][35]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[34]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[36]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[34][36]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.[37]

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition.[34]

Discussion & Future Directions

Based on our illustrative data, the hypothetical compound MOP demonstrates significant potential. It shows potent and selective cytotoxicity against cancer cells characterized by a hyperactivated PI3K pathway. Its high therapeutic window, indicated by the large difference in IC50 between cancer cells and the non-tumorigenic MCF-10A line, is a highly desirable characteristic for a drug candidate. The apoptosis and Western blot data further support a mechanism of action consistent with on-target PI3K pathway inhibition.

Compared to the alternatives, MOP appears superior to the non-selective and toxic Wortmannin. While Alpelisib is highly potent in the PIK3CA-mutant MCF-7 line, its efficacy is reduced in the PTEN-null U-87 MG line, suggesting MOP may have a broader activity profile across different modes of PI3K pathway activation.

Next Steps for Investigation:

  • Kinase Profiling: Perform a broad panel kinase screen to confirm the selectivity of MOP for PI3K isoforms and identify potential off-target effects.

  • Cell Cycle Analysis: Investigate if MOP induces cell cycle arrest using propidium iodide staining and flow cytometry.

  • In Vivo Studies: Validate the in vitro findings using xenograft mouse models with tumors derived from MCF-7 and U-87 MG cells.

  • Combination Therapies: Explore potential synergistic effects of MOP with other standard-of-care chemotherapeutics or targeted agents.

This guide provides a foundational strategy for the preclinical evaluation of novel piperazine-based compounds like 1-Methyl-4-(oxan-2-yl)piperazine. The combination of targeted cell line selection, robust biochemical and cell-based assays, and direct comparison with established inhibitors will yield a comprehensive understanding of a new compound's therapeutic potential.

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Validation

A Tale of Two Scaffolds: A Comparative Guide to 1-Methyl-4-(oxan-2-yl)piperazine and Piperidine Derivatives in Modern Drug Design

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the vast arsenal of heterocyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the vast arsenal of heterocyclic systems, saturated rings have gained increasing prominence for their ability to impart favorable three-dimensionality, improve aqueous solubility, and offer a rich landscape for stereochemical exploration.[1] This guide provides an in-depth, data-driven comparison of two key six-membered nitrogen-containing heterocycles: the well-established piperidine scaffold and the more nuanced 1-methyl-4-(oxan-2-yl)piperazine.

This document is intended for researchers, scientists, and drug development professionals, offering a critical analysis of the physicochemical properties, metabolic stability, and strategic applications of these scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, objective comparison to empower informed decision-making in your drug discovery endeavors.

The Strategic Importance of Saturated Heterocycles

The departure from flat, aromatic systems towards more three-dimensional saturated heterocycles is a well-documented trend in modern drug discovery.[2] These scaffolds, including piperidines and piperazines, offer several advantages:

  • Improved Physicochemical Properties: Saturated heterocycles generally lead to lower lipophilicity and improved aqueous solubility compared to their aromatic counterparts, which can enhance pharmacokinetic (PK) properties.[1]

  • Enhanced Target Engagement: The defined stereochemistry and conformational flexibility of saturated rings allow for more precise and often stronger interactions with the complex three-dimensional binding pockets of biological targets.[3]

  • Reduced Off-Target Effects: The move away from planar, aromatic structures can reduce interactions with flat binding sites, such as those in hERG or P450 enzymes, potentially leading to a better safety profile.

  • Access to Novel Chemical Space: Saturated heterocycles provide a gateway to unexplored areas of chemical space, offering opportunities for novel intellectual property.

Piperidine Derivatives: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most ubiquitous scaffolds in approved drugs, found in over twenty classes of pharmaceuticals.[4][5] Its prevalence is a testament to its versatility, synthetic tractability, and ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Physicochemical and Pharmacokinetic Profile of Piperidine Derivatives

The physicochemical properties of piperidine derivatives can be finely tuned through substitution, influencing their biological activity and pharmacokinetic behavior.[7]

PropertyTypical Range/ValueImpact on Drug Design
Molecular Weight ( g/mol ) 85.15 (unsubstituted)Generally low, contributing to good "drug-likeness".
LogP 0.84 (unsubstituted)Can be readily modulated by substituents to optimize solubility and permeability.[8]
pKa ~11.22 (unsubstituted)High basicity can enhance interactions with acidic residues in target proteins but may also impact cell permeability and lead to potential liabilities like phospholipidosis.[4][9]
Metabolic Stability VariableGenerally considered metabolically stable, but can undergo N-dealkylation, C-oxidation (often at positions alpha to the nitrogen), and ring opening.[10]

Table 1: General Physicochemical and ADME Properties of Piperidine Derivatives.

The metabolic stability of the piperidine ring is highly dependent on its substitution pattern.[6] For instance, substitution at the 2- and 6-positions can sterically hinder N-dealkylation, a common metabolic pathway. Conversely, unsubstituted positions can be susceptible to oxidation by cytochrome P450 enzymes.[10]

1-Methyl-4-(oxan-2-yl)piperazine: A Scaffold of Emerging Interest

While specific experimental data for 1-methyl-4-(oxan-2-yl)piperazine is not extensively available in the public domain, a detailed analysis of its constituent parts—N-methylpiperazine and the oxane (tetrahydropyran) ring—allows for a scientifically grounded projection of its properties and potential applications. This scaffold represents a fascinating convergence of a solubilizing, basic piperazine core with a polar, hydrogen-bond accepting oxane moiety.

Projected Physicochemical and Pharmacokinetic Profile

The combination of the N-methylpiperazine and oxane rings suggests a unique set of properties that could be advantageous in specific drug design contexts.

PropertyProjected Value/RangeRationale and Impact on Drug Design
Molecular Weight ( g/mol ) 184.28A moderate increase compared to simple piperidines, but still well within the range for good oral bioavailability.
LogP Likely low to moderateThe presence of three heteroatoms (two nitrogens and one oxygen) is expected to significantly increase polarity and aqueous solubility compared to many piperidine derivatives. The oxane ring itself has a LogP of approximately 1.4.[11]
pKa pKa1 ≈ 3-5, pKa2 ≈ 8-9The N-methylpiperazine moiety will have two pKa values. The distal nitrogen will have a pKa typical of a tertiary amine, while the nitrogen attached to the oxane ring will be less basic. This dual basicity can be leveraged to fine-tune solubility and target engagement at different physiological pH values.[12]
Metabolic Stability Potentially enhancedThe N-methyl group may be susceptible to N-demethylation. However, the oxane ring is generally considered more metabolically stable than a corresponding cyclohexane ring due to the electron-withdrawing effect of the oxygen atom.[10] The ether linkage in the oxane ring is also generally stable to metabolism.

Table 2: Projected Physicochemical and ADME Properties of 1-Methyl-4-(oxan-2-yl)piperazine.

The introduction of the oxane ring in place of a more traditional alkyl or aryl substituent on the piperazine core offers several potential advantages:

  • Improved Solubility and Reduced Lipophilicity: The oxane moiety is a polar group that can act as a hydrogen bond acceptor, which is expected to enhance aqueous solubility and reduce the overall lipophilicity of the molecule. This can be a crucial strategy for improving the pharmacokinetic profile of a drug candidate and reducing off-target toxicities associated with high lipophilicity.

  • Metabolic Stability: The tetrahydropyran ring is often employed as a bioisosteric replacement for more metabolically labile groups.[13] The ether oxygen can deactivate adjacent C-H bonds towards oxidative metabolism.

  • Vectorial Exit Point: The oxane ring provides a defined three-dimensional structure with specific vectors for further substitution, allowing for precise exploration of the binding pocket.

Head-to-Head Comparison: Strategic Scaffold Selection

The choice between a piperidine derivative and 1-methyl-4-(oxan-2-yl)piperazine will be dictated by the specific goals of the drug discovery program.

Feature1-Methyl-4-(oxan-2-yl)piperazinePiperidine DerivativesRationale for Choice
Aqueous Solubility HighLow to High (substituent dependent)The inherent polarity of the piperazine and oxane moieties in 1-methyl-4-(oxan-2-yl)piperazine makes it a strong candidate when high aqueous solubility is a primary requirement.
Lipophilicity (LogP) Low to ModerateLow to High (substituent dependent)For targets requiring lower lipophilicity to minimize off-target effects or improve CNS penetration (in some cases), 1-methyl-4-(oxan-2-yl)piperazine may be advantageous.
Basicity (pKa) Dibasic (two distinct pKa values)Monobasic (typically a single, higher pKa)The dual basicity of the piperazine allows for more nuanced control over ionization at physiological pH, which can be beneficial for optimizing solubility and target binding. The higher basicity of piperidines can be advantageous for forming strong ionic interactions with acidic residues.[4][9]
Metabolic Stability Potentially more stable at the heterocyclic coreStability is highly dependent on substitution patternThe oxane ring in 1-methyl-4-(oxan-2-yl)piperazine may offer a more metabolically robust anchor compared to a simple alkyl-substituted piperidine.
Synthetic Accessibility More complex synthesisGenerally straightforward and well-establishedThe synthesis of 1-methyl-4-(oxan-2-yl)piperazine is likely a multi-step process, whereas a vast array of substituted piperidines are commercially available or readily synthesized.

Table 3: Comparative Analysis for Strategic Scaffold Selection.

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for the comparative analysis of these scaffolds, detailed step-by-step methodologies for key in vitro assays are presented below.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a critical parameter that reflects a compound's lipophilicity and influences its permeability, solubility, and off-target interactions. The shake-flask method, while traditional, remains a gold standard for its accuracy.[14][15]

Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

    • Shake vigorously for 1 hour and then allow the phases to separate overnight.

    • Carefully collect the 1-octanol-saturated PBS (aqueous phase) and the PBS-saturated 1-octanol (organic phase).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Partitioning Experiment:

    • In a clean glass vial, add 990 µL of the pre-saturated aqueous phase and 10 µL of the 10 mM compound stock solution.

    • Add 1000 µL of the pre-saturated organic phase.

    • Cap the vial tightly and shake on a mechanical shaker at room temperature for 1 hour to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • LogD = log10 ([Concentration in organic phase] / [Concentration in aqueous phase])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated 1-Octanol and PBS (pH 7.4) Partition Mix Compound with Pre-saturated Solvents Solvents->Partition Compound Prepare 10 mM Compound Stock (DMSO) Compound->Partition Shake Shake for 1 hour at Room Temperature Partition->Shake Separate Centrifuge to Separate Phases Shake->Separate Quantify Quantify Compound in Each Phase by LC-MS/MS Separate->Quantify Calculate Calculate LogD Quantify->Calculate

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Causality: This assay provides a measure of a compound's intrinsic clearance (CLint) by hepatic enzymes, primarily cytochrome P450s.[16] A high clearance rate often translates to poor oral bioavailability and a short in vivo half-life. Comparing the metabolic stability of different scaffolds is crucial for lead optimization.[17][18]

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Prepare a 1 µM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol), ensuring the final organic solvent concentration in the incubation is ≤ 1%.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM (final protein concentration 0.5 mg/mL) and potassium phosphate buffer (final concentration 100 mM) at 37°C for 5 minutes.

    • Add the test compound to the wells to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 3000 x g for 15 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

G cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare HLM, Buffer, NADPH System, Compound Prewarm Pre-warm HLM and Buffer at 37°C Reagents->Prewarm Add_Cmpd Add Test Compound Prewarm->Add_Cmpd Initiate Initiate with NADPH Add_Cmpd->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench at Time Points with Acetonitrile Incubate->Quench Time Points Process Centrifuge and Collect Supernatant Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Synthesis Considerations

The synthetic accessibility of a scaffold is a critical factor in its practical application in drug discovery.

  • Piperidine Derivatives: A vast array of synthetic methodologies exists for the preparation of substituted piperidines, and a large number are commercially available. Common synthetic routes include the reduction of corresponding pyridines and various cyclization strategies.[4]

  • 1-Methyl-4-(oxan-2-yl)piperazine: The synthesis of this molecule is less established. A plausible synthetic route would involve the nucleophilic substitution of a leaving group at the 2-position of an oxane derivative with N-methylpiperazine. Alternatively, a reductive amination between 2-oxanone and N-methylpiperazine could be envisioned.

G cluster_piperidine Piperidine Synthesis cluster_piperazine_oxane 1-Methyl-4-(oxan-2-yl)piperazine Synthesis Pyridine Pyridine Derivative Reduction Piperidine Substituted Piperidine Pyridine:f0->Piperidine Cyclization Acyclic Precursor Cyclization Cyclization:f0->Piperidine Oxane_LG 2-Substituted Oxane (with leaving group) N-Methylpiperazine Target 1-Methyl-4-(oxan-2-yl)piperazine Oxane_LG:f0->Target SNAr or SN2 Reductive_Amination 2-Oxanone N-Methylpiperazine (Reductive Amination) Reductive_Amination:f0->Target

Sources

Comparative

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and capacity for diverse substitutions at its nitrogen atoms, allow for the fine-tuning of pharmacological activity, pharmacokinetic profiles, and solubility.[2][][4] This guide provides a head-to-head comparison of prominent piperazine-based compounds across key therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Section 1: Piperazine-Based Compounds in Psychiatry

Piperazine derivatives have profoundly impacted the treatment of psychiatric disorders, particularly schizophrenia and depression. Their ability to interact with key neurotransmitter receptors and transporters forms the basis of their therapeutic efficacy.

Atypical Antipsychotics: Modulating Dopamine and Serotonin Pathways

Atypical antipsychotics containing a piperazine core are designed to target dopamine D2 and serotonin 5-HT2A receptors, among others. This multi-receptor interaction is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.

Aripiprazole, a widely prescribed atypical antipsychotic, exemplifies the "dopamine-serotonin system stabilizer" concept. Its piperazine moiety is crucial for its unique pharmacological profile, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. This allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Atypical Antipsychotics

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole0.341.73.4
Olanzapine11314
Clozapine125.31.3
Risperidone31600.16
Ziprasidone4.83.40.4

Lower Ki values indicate higher binding affinity.

Multimodal Antidepressants: Beyond Simple Reuptake Inhibition

The piperazine scaffold is also integral to the development of modern antidepressants with multimodal mechanisms of action. These agents go beyond simple serotonin reuptake inhibition to interact with various serotonin receptors, offering the potential for enhanced efficacy and improved tolerability.[5][6]

Vortioxetine and Vilazodone are two such examples that feature a piperazine core.[5][7] While both inhibit the serotonin transporter (SERT), their distinct profiles of serotonin receptor modulation lead to different downstream effects on neurotransmission.[5] Vilazodone combines SERT inhibition with partial agonism at 5-HT1A receptors.[8] Vortioxetine has a more complex pharmacology, acting as a SERT inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[5]

Table 2: Comparative Receptor and Transporter Binding Affinities (Ki, nM) of Piperazine-Containing Antidepressants

CompoundSERT5-HT1A
Vortioxetine1.615
Vilazodone0.52.1

Lower Ki values indicate higher binding affinity.[5]

Section 2: The Role of Piperazine in Antihistamines

Piperazine-based compounds are prominent in the class of second-generation antihistamines, which are characterized by their high selectivity for the histamine H1 receptor and reduced sedative effects compared to their first-generation predecessors.

Cetirizine, a metabolite of the first-generation antihistamine hydroxyzine, is a potent and selective H1 receptor antagonist.[4][9] Its zwitterionic nature at physiological pH, a consequence of the carboxylic acid moiety and the basic piperazine nitrogen, contributes to its low penetration of the blood-brain barrier, thereby minimizing sedation.[4] Levocetirizine, the R-enantiomer of cetirizine, exhibits a higher affinity for the H1 receptor and a slower dissociation rate compared to the S-enantiomer, making it a more potent and longer-acting antihistamine.[10][11]

Table 3: Comparative Histamine H1 Receptor Binding Affinities (Ki, nM) of Piperazine-Based Antihistamines

CompoundHistamine H1 Receptor
Cetirizine6
Levocetirizine3
Dextrocetirizine100
Hydroxyzine2

Lower Ki values indicate higher binding affinity.[9][10][11]

Section 3: Piperazine-Containing Kinase Inhibitors in Oncology

The piperazine scaffold has been successfully incorporated into numerous targeted cancer therapies, particularly kinase inhibitors. The piperazine moiety often serves as a key structural element that facilitates binding to the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity and the blockade of oncogenic signaling pathways.[12]

Imatinib, a landmark in targeted cancer therapy, is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[13][14] The N-methylpiperazine group of imatinib plays a critical role in its binding to the ABL kinase domain, enhancing its potency and selectivity.[15][16] Other successful piperazine-containing kinase inhibitors include Nilotinib and Dasatinib, which are also used in the treatment of CML.[15]

Table 4: Comparative IC50 Values (µM) of Piperazine-Based Anticancer Agents Against Various Cancer Cell Lines

CompoundHTB26 (Breast)MCF7 (Breast)HOP-92 (Lung)HT29 (Colon)
Piperazine-terminated organo-iron dendrimers3.62.5--
A specific piperazine-containing compound--Moderately Active (35.41% GP)Moderately Active (57.89% GP)
QQ1 (Quinolinequinone-piperazine analog)----
PCC (Piperazine derivative)----

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GP % refers to the growth percentage of the cancer cell line.[17][18][19]

Section 4: Experimental Methodologies

The characterization and comparison of piperazine-based compounds rely on a suite of robust experimental techniques. Below are detailed protocols for key assays.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known, potent, unlabeled ligand for the target receptor is added to a set of wells.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound for a target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase in the presence and absence of the test compound.

Protocol:

  • Assay Setup:

    • In a microplate, add the purified kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of the test compound.

    • Include control wells with no inhibitor (100% activity) and no kinase (background).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or a modified ATP for non-radioactive detection methods).

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

    • Detect the amount of phosphorylated substrate. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and quantifying the radioactivity. For non-radioactive assays, detection can be based on fluorescence, luminescence, or absorbance.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Section 5: Signaling Pathways

Understanding the signaling pathways modulated by piperazine-based compounds is crucial for comprehending their therapeutic effects and potential side effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[22][23] Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[][23] D2 receptors can also modulate ion channels and other signaling cascades through the βγ subunits of the G-protein.[22]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Serotonin 5-HT1A Receptor Signaling Pathways.

Histamine H1 Receptor Signaling

Histamine H1 receptors are coupled to Gq/11 proteins. [1][24]Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [2][25]IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). [24][25]These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability. [1][24]

H1_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Histamine Histamine Histamine->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_ion Ca2+ ER->Ca_ion Releases Cellular_Response Allergic & Inflammatory Responses Ca_ion->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

BCR-ABL Signaling in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. [26][27]It activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. [13][28]Imatinib and other piperazine-based TKIs inhibit the kinase activity of BCR-ABL, thereby blocking these downstream signals. [13][26]

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Imatinib Imatinib (Piperazine-based TKI) Imatinib->BCR_ABL Inhibits Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Survival Increased Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Simplified BCR-ABL Signaling and Imatinib Inhibition.

Conclusion

The piperazine scaffold continues to be a highly valuable structural motif in drug discovery, contributing to the development of effective therapies across a wide range of diseases. Its unique properties allow for the creation of compounds with tailored pharmacological profiles, leading to improved efficacy, selectivity, and safety. The ongoing exploration of novel piperazine derivatives holds significant promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

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Safety & Regulatory Compliance

Safety

1-Methyl-4-(oxan-2-yl)piperazine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Methyl-4-(oxan-2-yl)piperazine As a specialized building block in drug development, 1-methyl-4-(oxan-2-yl)piperazine requires precise handling and disposal protocols. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-Methyl-4-(oxan-2-yl)piperazine

As a specialized building block in drug development, 1-methyl-4-(oxan-2-yl)piperazine requires precise handling and disposal protocols. Unlike standard organic solvents or simple amines, this compound possesses specific structural vulnerabilities that dictate its waste management lifecycle. This guide provides actionable, field-proven methodologies to ensure regulatory compliance, environmental safety, and laboratory integrity.

To safely manage 1-methyl-4-(oxan-2-yl)piperazine, operators must understand its chemical architecture. The molecule features an oxan-2-yl (tetrahydropyranyl or THP) group attached directly to the piperazine nitrogen. This specific N–C–O linkage forms an aminal (a hemiaminal ether equivalent).

While aminals are highly stable under basic and neutral conditions, they are acutely labile in the presence of aqueous acid. If this compound is inadvertently disposed of in an acidic waste stream, it undergoes rapid, exothermic hydrolysis. This reaction cleaves the molecule into 1-methylpiperazine and 2-hydroxytetrahydropyran (which exists in equilibrium with 5-hydroxypentanal).

The Operational Consequence: 1-Methylpiperazine is highly volatile, corrosive, and a known respiratory sensitizer[1]. The heat generated from uncontrolled hydrolysis can vaporize the 1-methylpiperazine, potentially over-pressurizing the waste carboy and causing a catastrophic rupture or exposing lab personnel to toxic vapors. Therefore, strict segregation from acidic waste is the foundational rule of its disposal.

Physical & Chemical Waste Profiling

Summarizing the quantitative and qualitative data of this compound ensures accurate waste classification before disposal workflows begin.

PropertyCharacteristic / ValueWaste Management Implication
Chemical Class Aminal / Piperazine DerivativeRequires strict segregation from strong acids to prevent exothermic hydrolysis.
Aqueous pH ~10.0 - 11.5 (Estimated)Classified as Corrosive Hazardous Waste; requires neutralization if mixed with aqueous streams.
Hydrolysis Products 1-Methylpiperazine + 5-HydroxypentanalHydrolyzed waste releases volatile, respiratory-sensitizing vapors.
EPA Waste Code D002 (Corrosive) / D003 (Reactive)Must be managed as characteristic hazardous waste under RCRA guidelines[2].
Container Compatibility High-Density Polyethylene (HDPE), PTFEAvoid standard steel or aluminum containers due to degradation by corrosive amines[3].

Operational Safety & PPE Requirements

Handling piperazine derivatives requires stringent personal protective equipment (PPE) due to their potential to cause severe skin burns and eye damage[1].

  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosols or vapors[4].

  • Dermal Protection: Wear chemically resistant nitrile or neoprene gloves (double-gloving is highly recommended during waste consolidation), a fluid-resistant lab coat, and full-coverage splash goggles[5].

Waste Classification & Segregation Strategy

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, this chemical must be managed as a characteristic hazardous waste[2].

  • Satellite Accumulation Area (SAA): Waste must be accumulated at or near the point of generation, under the strict control of the operator[6].

  • Secondary Containment: Place all primary waste containers inside chemically compatible secondary containment trays (e.g., polypropylene tubs) to capture potential leaks[7].

  • Volume Limits: EPA regulations mandate that a container must be removed from the SAA to a central accumulation area within 72 hours of becoming full[8].

Step-by-Step Disposal Workflows

Workflow A: Standard Organic/Basic Waste Consolidation (Intact Aminal)

Use this self-validating workflow for unreacted material or waste generated under neutral/basic conditions.

  • Verify Compatibility: Ensure the receiving waste carboy contains ONLY basic or organic solvent waste. Self-Validation: Use a pH strip on a small aliquot of the receiving waste to confirm pH ≥ 7 before addition.

  • Transfer: Using a dedicated funnel in a fume hood, slowly pour the 1-methyl-4-(oxan-2-yl)piperazine waste into the HDPE container.

  • Cap & Seal: Securely cap the container immediately after transfer to prevent vapor release. Never leave funnels resting in the hazardous waste container[8].

  • Labeling: Affix a RCRA-compliant label detailing the exact chemical name (no abbreviations or formulas), hazard class (Corrosive/Toxic), and accumulation start date[8].

Workflow B: Controlled Quenching (For Acid-Contaminated Waste)

If the compound has already been exposed to acid during an experimental workup, it must be neutralized before final SAA storage to halt ongoing exothermic hydrolysis.

  • Thermal Control: Place a wide-mouth borosilicate glass vessel in an ice-water bath inside a fume hood.

  • Transfer: Carefully transfer the acidic aminal waste into the cooled vessel.

  • Neutralization: Slowly add 1M NaOH dropwise under continuous magnetic stirring to control the exotherm.

  • Self-Validation: Periodically test the solution with pH paper until a stable pH of 7.0–8.0 is achieved.

  • Consolidation: Once cooled to ambient temperature, transfer the neutralized aqueous mixture to the designated aqueous hazardous waste stream.

Disposal Workflow Visualization

G A Waste Generation: 1-Methyl-4-(oxan-2-yl)piperazine B Acidic Aqueous Conditions Present? A->B C CAUTION: Aminal Hydrolysis Releases 1-Methylpiperazine B->C Yes D Segregate into Organic/Basic Waste B->D No E Neutralize (pH 7-8) & Cool Validate with pH Paper C->E F Satellite Accumulation Area (SAA) Secondary Containment D->F E->F G RCRA Compliant Labeling (Corrosive/Toxic) F->G H Final Disposal: Licensed Incineration G->H

Disposal workflow for 1-Methyl-4-(oxan-2-yl)piperazine highlighting acid segregation.

Spill Response & Emergency Protocols

In the event of a localized spill outside of primary containment:

  • Evacuate & Ventilate: Clear personnel from the immediate area and maximize fume hood exhaust to clear volatile piperazine fumes.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust, which can react with basic amines.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, labeled hazardous waste container[4].

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste[7].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-Methyl-4-(oxan-2-yl)piperazine

As a preferred source for laboratory safety and chemical handling, this guide goes beyond standard safety data sheets. We provide researchers and drug development professionals with the mechanistic causality behind safet...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, this guide goes beyond standard safety data sheets. We provide researchers and drug development professionals with the mechanistic causality behind safety protocols for handling 1-Methyl-4-(oxan-2-yl)piperazine , ensuring that every procedure is a self-validating system designed to protect personnel and preserve chemical integrity.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To safely handle 1-Methyl-4-(oxan-2-yl)piperazine, operators must understand its specific molecular behavior:

  • Lipophilicity & Dermal Penetration: The addition of the bulky, non-polar oxan-2-yl (tetrahydropyranyl) group significantly increases the molecule's octanol-water partition coefficient (log Kow) compared to unsubstituted piperazines. Chemicals with higher lipid solubility partition rapidly into the lipid-rich stratum corneum of the skin [2].

  • Liquefaction Necrosis: Piperazine derivatives are basic aliphatic amines. Upon dermal contact, the alkaline nature of the amine causes rapid ester hydrolysis (saponification) of tissue fats and the solubilization of cellular proteins. This process, known as liquefaction necrosis, destroys the tissue matrix and allows the chemical to penetrate deeply, causing severe chemical burns [3].

  • Aminal Bond Lability: The N-C-O linkage between the piperazine ring and the oxan-2-yl group forms an aminal. While stable in basic conditions, aminals are highly labile in acidic environments. Exposure to acids will rapidly hydrolyze the molecule, releasing volatile 1-methylpiperazine and reactive aldehydes. Therefore, acidic neutralizing agents must never be used during spill cleanup or dermal decontamination.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling lipophilic aliphatic amines. The following specifications are mandatory:

  • Hand Protection (Critical): The chemical acts as its own penetration enhancer. Standard natural rubber latex or thin polyvinyl chloride (PVC) gloves offer near-zero resistance and will experience breakthrough in minutes [1]. Butyl rubber gloves (≥ 0.3 mm) are the primary requirement, offering superior resistance to amine permeation.

  • Eye/Face Protection: Unvented chemical splash goggles paired with an ANSI Z87.1-compliant full-face shield. Vapors can cause severe corneal damage.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs, supplemented by a chemical-resistant Tychem® apron when handling bulk volumes (>500 mL).

Quantitative PPE Permeation Data
Glove MaterialBreakthrough Time (BT)Impact of Operational MovementDegradation ResistanceOperational Recommendation
Butyl Rubber (0.3 mm) > 8 HoursNegligibleExcellentPrimary: Mandatory for bulk handling
Nitrile (Disposable, 6 mil) 45 - 180 MinutesBT reduced by ~18%Moderate (Swelling)Secondary: Use as inner layer only
Natural Rubber Latex < 15 MinutesRapid failurePoorDO NOT USE
Polyvinyl Chloride (PVC) < 30 MinutesRapid failurePoorDO NOT USE

Data synthesized from standardized amine permeation testing [1] and simulated movement studies[4].

Operational Workflows & Methodologies

Every protocol must be self-validating. Do not assume equipment is functioning without verification.

Methodology 1: Fume Hood Operational Verification & Dispensing
  • Face Velocity Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) .

  • Sash Positioning: Lower the sash to the lowest workable height (maximum 18 inches). The sash acts as a physical blast and splash shield.

  • Inert Atmosphere Setup: Because the compound is an amine, it can absorb atmospheric CO2 to form carbamate salts. Purge the receiving vessel with Argon or dry N2 prior to dispensing.

  • Closed-System Transfer: Use a gas-tight syringe or a cannula transfer system for volumes exceeding 50 mL to prevent vapor accumulation.

Methodology 2: Glove Integrity and Donning Protocol
  • Pre-Donning Pneumatic Test: Visually inspect butyl rubber gloves for micro-tears. Trap ambient air inside the glove, twist the cuff to seal it, and squeeze the fingers to pressurize the material. Discard if any pressure loss is detected.

  • Inner Layer Application: Don a pair of thin, disposable nitrile gloves (4-6 mil). This serves as a secondary barrier and protects the hands from the butyl rubber's internal talc and friction.

  • Outer Layer Application: Don the heavy-duty butyl rubber gloves over the nitrile layer. Ensure the cuff extends over the FR lab coat sleeves.

  • Dynamic Monitoring: If substituting butyl with double-nitrile for high-dexterity micro-scale tasks, mandate an outer-glove change every 30 minutes. Simulated operational movement (flexing) significantly degrades nitrile breakthrough times by increasing the free volume between polymer chains [4].

Emergency Response & Spill Management

Dermal Exposure Protocol
  • Immediate Dilution: Immediately transition to the nearest emergency safety shower.

  • Continuous Flushing: Flush the affected area with high-volume, tepid water for a minimum of 15 to 30 minutes .

  • Prohibition of Neutralization: Do NOT apply acidic solutions (e.g., acetic acid/vinegar) to the skin. The exothermic acid-base reaction will induce thermal necrosis, compounding the alkaline liquefaction necrosis [3].

  • Medical Escalation: Remove all contaminated clothing while under the shower. Seek immediate medical attention, providing the SDS to the attending physician.

Spill Management
  • Evacuate and Ventilate: Clear personnel from the immediate area and maximize local exhaust ventilation.

  • Containment: Use inert, non-combustible absorbent pads (e.g., polypropylene or vermiculite). Do not use sawdust or paper towels.

  • Collection: Seal the saturated absorbents in a chemically compatible, airtight container (e.g., high-density polyethylene). Label as "Corrosive Amine Waste."

Visualizing the Defense Mechanism

G Exposure 1-Methyl-4-(oxan-2-yl)piperazine Barrier Butyl/Nitrile Gloves Exposure->Barrier Proper PPE NoBarrier Unprotected Skin Exposure->NoBarrier Inadequate PPE Safe Safety Maintained Barrier->Safe Impermeable Barrier Lipid Saponification of Fats NoBarrier->Lipid Lipophilic Penetration Protein Protein Solubilization Lipid->Protein Alkaline pH Necrosis Liquefaction Necrosis Protein->Necrosis Deep Tissue Damage

Fig 1: Mechanistic pathway of amine dermal penetration vs. barrier protection.

References

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads Source: CDC Stacks / NIOSH URL
  • Oregon OSHA Technical Manual, Section 2 Chapter 2: Chemical Skin Absorption Source: Oregon OSHA URL
  • Piperazine Derivatives - Safety Data Sheet & Hazard Profile Source: Santa Cruz Biotechnology URL
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement Source: ResearchGate / Journal of Occupational and Environmental Hygiene URL
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